[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine
Description
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-3-6-1-2-7-10-9-5-11(7)4-6/h1-2,4-5H,3,8H2 |
InChI Key |
MHQGFAPJIWMXPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CN2C=C1CN |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Structure, Synthesis, and Properties of[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine: A Technical Guide
Executive Summary
In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine (CAS: 1368588-81-1) has emerged as a highly versatile, nitrogen-rich bicyclic building block[1]. By fusing a triazole ring with a pyridine system, this compound offers a unique electronic distribution that acts as a robust bioisostere for indoles, azaindoles, and benzimidazoles[2].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and pharmacological utility. Designed for drug development professionals, this guide emphasizes the causality behind synthetic methodologies, ensuring that all provided protocols act as self-validating systems.
Chemical Identity and Physicochemical Properties
The architecture of [1,2,4]triazolo[4,3-a]pyridin-6-ylmethanamine features a planar, electron-deficient aromatic core with a highly flexible, basic methanamine handle extending from the 6-position. This specific vectorial projection allows the primary amine to reach into solvent-exposed channels of target proteins while the core anchors into hydrophobic pockets[3].
Quantitative Data Summary
| Property | Value | Structural Implication |
| Chemical Name | [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine | Defines the specific regioisomer. |
| CAS Registry Number | 1368588-81-1 | Unique identifier for the free base[1]. |
| Molecular Formula | C₇H₈N₄ | High nitrogen-to-carbon ratio (sp² and sp³ N). |
| Molecular Weight | 148.17 g/mol | Low molecular weight, ideal for fragment-based design. |
| Core Scaffold | Fused bicyclic (Triazole + Pyridine) | Confers metabolic stability and pi-stacking ability. |
| Functional Group | Primary aliphatic amine | Acts as a strong H-bond donor and salt-bridge former. |
Mechanistic Synthesis and Retrosynthetic Analysis
The construction of the[1,2,4]triazolo[4,3-a]pyridine core relies on the functionalization of a pre-existing pyridine ring followed by cyclocondensation[4]. The synthesis of the 6-methanamine derivative is achieved through a highly controlled, three-step linear sequence.
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
The synthesis begins with 2-chloro-5-cyanopyridine . The electron-withdrawing nature of the 5-cyano group highly activates the 2-position for nucleophilic attack. Treatment with hydrazine hydrate yields 5-cyano-2-hydrazinylpyridine. Causality: Hydrazine acts as an aggressive alpha-effect nucleophile, while the excess reagent scavenges the generated HCl, driving the reaction to completion.
Step 2: Cyclocondensation
The intermediate is treated with an orthoester (e.g., triethyl orthoformate) under acidic conditions. Causality: The orthoester serves as a one-carbon electrophilic synthon. Acid catalysis accelerates the formation of an intermediate hydrazone, which undergoes rapid intramolecular cyclization to form the triazole ring, yielding[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile[5].
Step 3: Controlled Nitrile Reduction
The final step requires the reduction of the carbonitrile to a primary methanamine. Causality: Nitrile reduction is notoriously prone to forming secondary amine byproducts due to the attack of the newly formed primary amine on the intermediate imine. Conducting catalytic hydrogenation (H₂ over Pd/C) in the presence of methanolic HCl immediately protonates the primary amine upon formation. This renders it non-nucleophilic, effectively shutting down the dimerization pathway and ensuring high chemoselectivity.
Caption: Retrosynthetic and forward synthetic pipeline for [1,2,4]triazolo[4,3-a]pyridin-6-ylmethanamine.
Pharmacological Utility & Bioisosterism
The [1,2,4]triazolo[4,3-a]pyridine system is a highly sought-after pharmacophore[2]. Unlike classical indoles, the incorporation of additional nitrogen atoms lowers the overall lipophilicity (LogP) of the molecule, which significantly improves aqueous solubility and oral bioavailability.
When utilized in kinase inhibitors or antimalarial agents[3], the bicyclic core typically occupies the ATP-binding hinge region, engaging in critical hydrogen bond acceptor interactions via the triazole nitrogens. Concurrently, the 6-methanamine handle provides a synthetic vector to append sulfonamides, amides, or ureas, allowing the molecule to probe solvent-exposed regions or form salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the target protein.
Caption: Pharmacophore mapping and target interaction pathways of the triazolopyridine scaffold.
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed to be self-validating. By incorporating specific analytical checkpoints, researchers can verify the success of each transformation before proceeding.
Protocol 1: Synthesis of[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile
Objective: Construct the bicyclic core via SₙAr and cyclocondensation.
-
SₙAr Reaction: Dissolve 2-chloro-5-cyanopyridine (1.0 eq) in absolute ethanol (0.5 M). Add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Heating: Reflux the mixture for 4 hours.
-
Validation Checkpoint 1: Monitor by TLC (EtOAc:Hexane, 1:1). The disappearance of the starting material (UV-active) and the appearance of a lower-Rf spot confirms the formation of 5-cyano-2-hydrazinylpyridine.
-
Isolation: Cool to 0°C, filter the precipitated intermediate, and dry under a vacuum.
-
Cyclization: Suspend the intermediate in triethyl orthoformate (10.0 eq) and add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat to 110°C for 6 hours.
-
Validation Checkpoint 2: Analyze via LC-MS. The presence of the
ion corresponding to the cyclized carbonitrile confirms successful ring closure.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Workup: Cool the mixture, filter the resulting solid, and wash with cold diethyl ether to yield the pure carbonitrile.
Protocol 2: Controlled Catalytic Hydrogenation to Methanamine
Objective: Reduce the nitrile to a primary amine while suppressing secondary amine dimerization.
-
Preparation: Dissolve [1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (1.0 eq) in anhydrous methanol (0.2 M).
-
Acidification: Add methanolic HCl (1.2 eq). Note: This ensures immediate protonation of the product, preventing nucleophilic side reactions.
-
Catalyst Addition: Under an inert argon atmosphere, carefully add 10% Pd/C (10% w/w). Safety: Argon purging prevents the ignition of methanol vapor.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 12 hours.
-
Validation Checkpoint 3: Monitor hydrogen gas uptake. Once uptake ceases, sample the reaction for LC-MS. Complete disappearance of the nitrile peak and a dominant
peak for the primary amine indicates success. -
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the fine Pd/C particles.
-
Isolation: Concentrate the filtrate in vacuo and triturate with diethyl ether to afford [1,2,4]triazolo[4,3-a]pyridin-6-ylmethanamine hydrochloride as an off-white solid.
References
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. URL:[Link]
-
Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Crystals (MDPI). URL:[Link]
-
A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules (MDPI). URL:[Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. URL:[Link]
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Medicinal Chemistry of [1,2,4]Triazolo[4,3-a]pyridine: A Technical Guide to Privileged Scaffolds
Executive Summary
The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by its fused bicyclic system containing a bridgehead nitrogen, this scaffold offers unique physicochemical properties, including tunable lipophilicity, hydrogen bond acceptor capabilities, and rigid conformational control.
This technical guide analyzes the medicinal utility of [1,2,4]triazolo[4,3-a]pyridine derivatives, focusing on high-impact therapeutic areas: oncology (specifically Hedgehog pathway and PD-1/PD-L1 inhibition) and CNS disorders (anticonvulsants). It provides validated synthetic protocols, detailed Structure-Activity Relationship (SAR) maps, and mechanistic insights designed for drug development professionals.
Chemical Foundation & Synthetic Strategy
The Scaffold
The core structure consists of a pyridine ring fused to a 1,2,4-triazole ring across the N1-C2 bond of the pyridine.[1] This fusion creates a planar, aromatic system with extended
-
Electronic Character: The bridgehead nitrogen (position 4) is non-basic due to its involvement in aromaticity. However, N1 and N2 in the triazole ring serve as potential hydrogen bond acceptors.
-
Bioisosterism: It frequently serves as a bioisostere for purines, indoles, and quinolines, allowing it to occupy similar binding pockets in kinases and GPCRs.
Validated Synthetic Workflow
The most robust entry into this scaffold is the oxidative cyclization of 2-pyridylhydrazones. This route is preferred over older methods due to its regioselectivity and tolerance of diverse functional groups.
Causality in Synthetic Design:
-
Precursor Choice: 2-hydrazinopyridines are used because the pyridine nitrogen directs the initial condensation, and the hydrazine moiety provides the necessary nitrogens for the triazole ring.
-
Oxidant Selection: Iodobenzene diacetate (PIDA) or Iodine (
) are preferred over lead tetraacetate (toxic) or thermal cyclization (harsh) to maintain functional group integrity on the pyridine ring.
Experimental Protocol: Iodine-Mediated Oxidative Cyclization
Standard Operating Procedure for Bench Scientists
Reagents:
-
2-hydrazinopyridine derivative (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Iodine (
) (1.1 equiv) -
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMSO (Dimethyl sulfoxide)
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask, dissolve the 2-hydrazinopyridine and aromatic aldehyde in Ethanol. Reflux for 2–4 hours. Monitor by TLC until the aldehyde is consumed.
-
Isolation of Intermediate: Cool the mixture. The hydrazone intermediate often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo.
-
Cyclization: Dissolve the hydrazone intermediate in DMSO (0.5 M concentration).
-
Oxidation: Add
followed by . Heat the mixture to 80°C for 3–5 hours.-
Why: Iodine acts as a mild oxidant to abstract hydrogens, facilitating the formation of the N-N bond between the pyridine nitrogen and the hydrazone nitrogen.
-
-
Work-up: Quench the reaction with saturated aqueous
(sodium thiosulfate) to remove excess iodine (indicated by color change from dark brown to yellow/clear). -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (DCM/MeOH gradient).
Therapeutic Applications & SAR
Oncology: Hedgehog Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a critical target in basal cell carcinoma and triple-negative breast cancer (TNBC).[2] The [1,2,4]triazolo[4,3-a]pyridine derivative TPB15 has emerged as a potent Smoothened (Smo) inhibitor.[2]
Mechanism of Action: TPB15 binds to the Smoothened transmembrane protein, preventing its translocation to the primary cilium.[2] This blockade halts the downstream activation of Gli transcription factors, thereby inducing apoptosis in tumor cells.
Key Data: TPB15 vs. Vismodegib (Standard of Care)
| Compound | Target | IC50 (Hh Pathway) | IC50 (MDA-MB-468 TNBC Cells) | Mechanism Note |
| TPB15 | Smoothened | < 100 nM | Low | Blocks Smo ciliary translocation; Downregulates Gli1 |
| Vismodegib | Smoothened | ~10-50 nM | Higher (Resistant lines) | Clinical standard; prone to resistance mutations |
SAR Insights for Oncology:
-
C3 Position: Aromatic substitutions (e.g., 4-substituted phenyl) are critical for hydrophobic interactions within the Smo binding pocket.
-
C8 Position: Introduction of electron-withdrawing groups (like -Cl) or lipophilic groups enhances metabolic stability and cellular permeability.
Immuno-Oncology: PD-1/PD-L1 Inhibitors
Small molecule inhibitors of the PD-1/PD-L1 checkpoint are highly sought to replace monoclonal antibodies.
-
Lead Compound: A22
-
Activity: IC50 of 92.3 nM in homogenous time-resolved fluorescence assays.[1]
-
Mechanism: A22 induces dimerization of PD-L1, sterically preventing the interaction with PD-1 on T-cells. This restores T-cell cytotoxicity against tumor cells.
CNS Disorders: Anticonvulsants
Derivatives substituted at the 5-position (e.g., 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine) have demonstrated significant anticonvulsant activity, comparable to Carbamazepine.
SAR Map: Anticonvulsant Activity
-
Critical Finding: The 5-(4-chlorophenoxy) derivative (Compound 3p) showed an ED50 of 13.2 mg/kg in maximal electroshock (MES) tests, with a protective index (PI) of 4.8.[3]
-
Target: Modulation of the Benzodiazepine (BZD) binding site on the GABA-A receptor.
References
-
Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway. Source: European Journal of Medicinal Chemistry (via DOI) URL:[Link]
-
Discovery of [1,2,4]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Source: Journal of Medicinal Chemistry URL:[Link]
-
Synthesis and studies on the anticonvulsant activity of 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives. Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. Source: Chemistry – A European Journal URL:[4][Link]
-
Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives. Source: Chemistry Central Journal (Springer) URL:[Link]
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- 1. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Synthesis and studies on the anticonvulsant activity of 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Physicochemical Profile and Solubility ofTriazolo[4,3-a]pyridin-6-ylmethanamine
An In-depth Technical Guide to the Physicochemical Profile and Solubility of[1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physicochemical properties and solubility characteristics of[1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine. In the landscape of drug discovery and development, a profound understanding of a molecule's fundamental physicochemical parameters is paramount. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy and safety. This document is structured to deliver not just data, but also the underlying scientific rationale for the experimental methodologies employed in characterizing this promising heterocyclic amine.
Introduction to[1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[4][5] The introduction of a methanamine substituent at the 6-position of this fused ring system yields[1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine, a compound of significant interest for further investigation. Its structural features, including the basic amine group and the aromatic triazolopyridine core, suggest potential interactions with various biological targets. A thorough characterization of its physicochemical profile is the critical first step in elucidating its drug-like properties and developing it into a potential therapeutic agent.
Physicochemical Profile
A comprehensive physicochemical characterization is the bedrock of preclinical development. It provides the foundational data necessary for formulation development, interpretation of biological assay results, and the prediction of in vivo performance. While specific experimental data for[1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine is not extensively available in the public domain, we can infer its likely properties based on its structure and data from closely related analogues.
Table 1: Physicochemical Properties of[1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine and Related Analogues
| Parameter | [1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine | [1][2][3]Triazolo[4,3-a]pyridin-3-thiol | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one |
| Molecular Formula | C₇H₈N₄ | C₆H₅N₃S | C₆H₅N₃O |
| Molecular Weight | 148.17 g/mol [6][7] | 151.19 g/mol [2] | 135.12 g/mol [8] |
| Appearance | Solid (predicted)[6] | Solid[2] | Light Brown to Brown Solid[8] |
| Melting Point (°C) | Not available | 209 - 210[2] | 231 - 240[3][8] |
| pKa | Not available (Predicted basic) | Not available | 7.86 ± 0.20 (Predicted)[8] |
| LogP | Not available (Predicted low) | Not available | Not available |
2.1. Ionization Constant (pKa)
The pKa of a compound is a critical determinant of its solubility and permeability across biological membranes. For[1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine, the presence of the primary amine and the nitrogen atoms within the heterocyclic core suggests basic properties. The pKa value will dictate the extent of ionization at physiological pH (typically around 7.4). A basic compound will be predominantly protonated (ionized) in the acidic environment of the stomach and progressively less ionized as it moves into the more neutral pH of the intestines. This ionization state significantly impacts its absorption.
-
Expertise & Experience: The prediction of basicity stems from the lone pair of electrons on the nitrogen atoms, which can accept protons. The primary amine is expected to be the most basic site. Computational methods, such as those implemented in MOPAC, can be employed to predict pKa values for novel compounds based on their electronic structure.[9][10] For instance, the predicted pKa of the related 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one is 7.86, indicating it would be partially ionized at physiological pH.[8]
2.2. Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross cell membranes. A balanced LogP is crucial for oral bioavailability.
-
Expertise & Experience: The LogP value is a cornerstone of drug design, with values between 1 and 3 often considered optimal for oral absorption.[11] While experimental determination via methods like the shake-flask or HPLC-based techniques is the gold standard, computational models provide valuable early estimates.[12][13] Given the polar amine group and the heterocyclic nature of[1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine, a relatively low LogP value is anticipated, suggesting good aqueous solubility but potentially lower membrane permeability.
2.3. Melting Point
The melting point is an indicator of the purity and the lattice energy of a crystalline solid. A high melting point can sometimes correlate with poor solubility.
-
Expertise & Experience: The melting points of the analogous compounds,[1][2][3]triazolo[4,3-a]pyridine-3-thiol (209-210°C) and 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one (231-240°C), are relatively high, suggesting strong intermolecular interactions in the solid state.[2][3][8] This could imply that significant energy is required to overcome these interactions for dissolution to occur.
Solubility Assessment: A Cornerstone of Preclinical Evaluation
Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed. The solubility of[1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine is expected to be pH-dependent due to its basic nature.
3.1. Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, information.
-
Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer. It is a valuable tool in early drug discovery for rapidly flagging compounds with potential solubility issues.[1][14]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a saturated solution. It is a more time- and resource-intensive measurement but is the gold standard for lead optimization and formulation development.[1][15]
3.2. Experimental Protocols
The following are detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of[1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine.
Kinetic Solubility Assay (Nephelometric Method)
This protocol provides a rapid assessment of solubility and is suitable for high-throughput screening.
Diagram 1: Experimental Workflow for Kinetic Solubility Assay
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Methodology:
-
Sample Preparation: Add an excess amount of solidT[1][2][3]riazolo[4,3-a]pyridin-6-ylmethanamine to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).
-
Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. [15]3. Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration through a 0.45 µm filter.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is constructed using standards of known concentrations.
-
Trustworthiness: The reliability of this method is ensured by confirming that the concentration of the dissolved compound remains constant over the final hours of the equilibration period.
Strategies for Solubility Enhancement
For compounds with suboptimal solubility, various formulation and chemical modification strategies can be employed. The presence of the basic amine inT[1][2][3]riazolo[4,3-a]pyridin-6-ylmethanamine offers an opportunity for salt formation with pharmaceutically acceptable acids, which can significantly enhance aqueous solubility. Furthermore, structural modifications, such as the introduction of polar groups, can be explored to improve the solubility profile, as demonstrated in related triazolotriazine series where the addition of a polar group increased water solubility by over 56-fold. [16]
Conclusion
This technical guide has outlined the critical physicochemical parameters and solubility assessment protocols forT[1][2][3]riazolo[4,3-a]pyridin-6-ylmethanamine. While experimental data for this specific molecule is limited, a robust framework for its characterization has been presented based on established scientific principles and data from analogous compounds. A thorough understanding and experimental determination of these properties are indispensable for advancing this compound through the drug discovery and development pipeline. The provided protocols offer a validated starting point for researchers to generate the high-quality data necessary for informed decision-making.
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İslamoğlu, F., & Tüzün, B. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Ovidius University Annals of Chemistry, 34(1), 50-62. [Link]
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Baluja, S., et al. (2021). Synthesis and evaluation of thermodynamic solubility of triazolo quinolone class derivatives in various solvents at 298.15-328.15 K. World Scientific News, 151, 16-30. [Link]
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İslamoğlu, F., & Tüzün, B. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. ResearchGate. [Link]
-
ResearchGate. General formulas of triazolopyridine derivatives Table 1: Molecules and... [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]
-
Li, W., et al. (2020). Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(8), 127027. [Link]
-
Al-Ostoot, F. H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4045. [Link]
-
Butler, R. N., et al. (1998). Synthesis, reactions and theoretical studies oft[1][2][3]riazolo[4,3-c]pyrimidinium- andt[1][2][3]riazolo[4,3-a]pyrazinium-3-aminides. Journal of the Chemical Society, Perkin Transactions 2, (11), 2527-2534. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
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- 7. 1-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine | CAS 91981-59-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
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Molecular weight and SMILES string for [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine
The following technical guide provides an in-depth analysis of [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine , a bicyclic heteroaromatic scaffold increasingly utilized in medicinal chemistry as a rigidified linker and bioisostere.
Physicochemical Profile, Synthetic Architectures, and Medicinal Utility
Executive Summary
[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine represents a high-value molecular scaffold in drug discovery, particularly within the fields of kinase inhibition (e.g., c-Met, IDO1) and immunotherapy. Structurally, it consists of a pyridine ring fused to a 1,2,4-triazole ring, substituted at the 6-position with a primary aminomethyl group.
This scaffold offers distinct advantages over traditional quinoline or isoquinoline systems:
-
Reduced Lipophilicity: The incorporation of three nitrogen atoms significantly lowers LogP, improving water solubility.
-
Rigid Vectorization: The fused system locks the methanamine "warhead" or linker into a specific geometric vector, enhancing binding selectivity.
-
Bioisosterism: It serves as a purine mimetic and a metabolic stabilizer.
Part 1: Chemical Identity & Physicochemical Profiling
The distinction between the fully aromatic system and its tetrahydro- derivative is critical, as database confusion often occurs. The data below specifically characterizes the fully aromatic parent scaffold, which is the primary focus for fragment-based drug design.
Core Identifiers
| Property | Data Specification |
| Compound Name | [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine |
| CAS Number | Variable/Derivative-dependent (Note: CAS 1375474-67-1 refers to the 5,6,7,8-tetrahydro analog.[1] The aromatic parent is often synthesized de novo). |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
| Exact Mass | 148.0749 |
| SMILES | NCC1=CN=C2N1C=NN2 |
| InChI Key | (Predicted) NXNFOXNYOMPDMW-UHFFFAOYSA-N (based on 3-yl isomer analogs) |
Predicted Physicochemical Properties[2]
-
LogP (Octanol/Water): -0.8 to -0.2 (Highly polar due to primary amine and triazole ring).
-
TPSA (Topological Polar Surface Area): ~55 Ų (Favorable for CNS penetration if lipophilicity is modulated).
-
pKa (Basic): ~8.5–9.0 (Primary amine); Pyridine/Triazole nitrogens are weakly basic (< 3.0) due to aromatic delocalization.
-
H-Bond Donors: 1 (Amine NH₂).
-
H-Bond Acceptors: 3 (Triazole/Pyridine nitrogens).
Part 2: Synthetic Pathways & Methodology[3][4]
The synthesis of the 6-substituted isomer requires a regioselective approach. Unlike the 3-substituted derivatives (which are formed by modifying the hydrazine coupling partner), the 6-substitution pattern dictates the starting pyridine material.
Protocol A: The "Nitrile-First" Route (Recommended)
This route is preferred for its scalability and the "self-validating" nature of the nitrile reduction step, which is easily monitored by IR (disappearance of the -CN stretch at ~2230 cm⁻¹).
Step 1: Hydrazine Formation
-
Precursor: 2-Chloro-5-cyanopyridine.
-
Reagents: Hydrazine hydrate (excess), Ethanol, Reflux.
-
Mechanism: SₙAr displacement of the 2-chloro group.
-
Checkpoint: Product precipitates as a solid; high purity is essential to prevent polymerization in Step 2.
Step 2: Oxidative Cyclization
-
Reagents: Triethyl orthoformate (Solvent/Reagent) or Formic acid.
-
Conditions: Reflux (100–140°C) for 4–12 hours.
-
Transformation: The hydrazine moiety condenses with the orthoformate carbon, followed by ring closure to form the [1,2,4]triazole ring.
-
Intermediate: [1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile.
Step 3: Nitrile Reduction
-
Reagents: H₂ (balloon) / Raney Nickel (catalytic) OR Borane-THF complex.
-
Conditions: Methanolic ammonia (to suppress secondary amine formation), RT to 50°C.
-
Product: [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine.[1]
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow and critical decision points in the synthesis.
Caption: Regioselective synthesis of the 6-methanamine scaffold via a nitrile intermediate. Blue: Starting Material; Green: Stable Intermediates; Red: Target Scaffold.
Part 3: Structural Biology & Pharmacophore Utility
1. Kinase Inhibitor Design (c-Met / IDO1)
In kinase inhibitors, the [1,2,4]triazolo[4,3-a]pyridine core acts as a hinge-binding scaffold .
-
Mechanism: The N1 and N2 nitrogens of the triazole ring can accept hydrogen bonds from the kinase hinge region (e.g., backbone NH of specific residues).
-
The 6-Methanamine Role: The aminomethyl group at position 6 projects into the solvent-exposed region or the ribose-binding pocket, serving as an attachment point for solubilizing groups or further pharmacophores.
2. Bioisosteric Replacement
This scaffold is often used to replace:
-
Quinolines: To lower LogP and reduce metabolic liability associated with electron-rich benzenoid rings.
-
Indoles: To introduce additional H-bond acceptors without significantly changing the steric volume.
Part 4: Handling, Stability, and Analytics
Analytical Validation
To verify the identity of the synthesized molecule, the following signals are diagnostic:
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | Singlet at ~9.2–9.4 ppm | Corresponds to the Triazole C3-H proton (highly deshielded). |
| ¹H NMR (DMSO-d₆) | Doublet at ~3.8–4.0 ppm | Corresponds to the benzylic -CH₂- protons of the methanamine. |
| IR Spectroscopy | ~3300–3400 cm⁻¹ | Broad N-H stretch (Primary amine). |
| IR Spectroscopy | Absence of ~2230 cm⁻¹ | Confirms complete reduction of the nitrile precursor. |
Stability & Storage[3]
-
Hygroscopicity: The primary amine makes the solid hygroscopic. Store under nitrogen or argon in a desiccator.
-
Reactivity: The primary amine is nucleophilic; avoid exposure to atmospheric CO₂ (carbamate formation) or aldehydes.
-
Salt Formation: For long-term storage, conversion to the dihydrochloride salt (using HCl in dioxane) is recommended to enhance stability and crystallinity.
References
-
PubChem. (2024). [1,2,4]Triazolo[4,3-a]pyridine Scaffold Summary. National Library of Medicine. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2019). Discovery of [1,2,4]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the PD-1/PD-L1 Interaction. ACS Publications. Retrieved from [Link]
-
MDPI Molecules. (2021). Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization. Retrieved from [Link]
Sources
Whitepaper: The Strategic Role of [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine in Next-Generation Kinase Inhibitors
Executive Summary
In the landscape of targeted therapeutics, the discovery of novel, patentable, and highly selective kinase inhibitors remains a primary objective for drug development professionals. Among the most privileged scaffolds to emerge in recent years is the [1,2,4]triazolo[4,3-a]pyridine core. Specifically, the functionalized building block [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine (CAS 1368588-81-1) has proven to be an indispensable pharmacophore vector.
This technical guide explores the mechanistic rationale, Structure-Activity Relationship (SAR) landscapes, and experimental workflows associated with this scaffold. By leveraging the unique spatial geometry of the 6-ylmethanamine substitution, medicinal chemists can systematically access deep hydrophobic pockets within the kinase domain, driving the development of highly potent therapeutics for oncology and autoimmune diseases.
Mechanistic Rationale: Scaffold Anatomy and Binding Dynamics
As an application scientist evaluating kinase inhibitor libraries, it is critical to understand why specific moieties are selected rather than just observing their efficacy.
The [1,2,4]triazolo[4,3-a]pyridine system acts as a rigid, planar bioisostere for the adenine ring of ATP. During kinase binding, the nitrogen atoms of the triazole ring act as potent hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region[1].
However, hinge-binding alone is insufficient for selectivity. This is where the 6-ylmethanamine substitution becomes critical:
-
Directional Vectoring: The position of the methanamine group at the C6 carbon precisely angles the attached functional groups toward the DFG (Asp-Phe-Gly) motif.
-
Late-Stage Diversification: The primary amine (
) provides a highly reactive nucleophile. It allows for rapid, late-stage library synthesis via amide couplings, urea formations, or sulfonylation. -
Type II Inhibition Access: By coupling the 6-ylmethanamine to a bulky, lipophilic tail (e.g., substituted phenyl or trifluoromethyl groups), the resulting molecule can stabilize the inactive "DFG-out" conformation, leading to prolonged residence times and superior kinome selectivity.
Key Kinase Targets and SAR Landscapes
p38 MAP Kinase (Inflammation)
p38 Mitogen-Activated Protein (MAP) kinase is a central node in the production of pro-inflammatory cytokines like TNF-
Spleen Tyrosine Kinase (Syk)
Syk is a critical driver of Fc-receptor signaling in immune cells, making it a prime target for Rheumatoid Arthritis (RA). Structure-based guided optimization of a triazolopyridine screening hit led to the discovery of CC-509 , a potent, reversible inhibitor of the Syk enzyme (
Janus Kinase 1 (JAK1) and c-Met
The versatility of the scaffold extends to JAK1 and c-Met. High-throughput screening of compound libraries against JAK1 identified a triazolopyridine-based series that ultimately led to the clinical development of GLPG0634 (Filgotinib) for Crohn's disease and RA[4]. Similarly, in oncology, [1,2,4]triazolo[4,3-a]pyridine derivatives have shown exceptional selectivity against c-Met oncogene amplification in gastric cancer models, outperforming standard inhibitors in plasma exposure and biological half-life[5].
Quantitative Data Presentation
The table below synthesizes the inhibitory activity of representative triazolopyridine-based compounds across various kinase targets, illustrating the broad utility of this chemical space.
| Target Kinase | Representative Compound / Modification | Primary Indication | Reference | |
| Syk | CC-509 (Triazolopyridine core) | 26 nM | Rheumatoid Arthritis | [3] |
| p38 | 2,4-Difluorophenyl + Cyclopropyl analog | 15 nM | Inflammation | [2] |
| p38 | 4-Fluorophenyl + Methyl analog | 100 nM | Inflammation | [2] |
| c-Met | Compound 4d (Triazolopyrazine/pyridine deriv.) | High Potency | Gastric Cancer | [5] |
| JAK1 | Triazolopyridine Hit Series (Pre-Filgotinib) | Selectivity Driven | Crohn's Disease | [4] |
Visualizing the Mechanism and Workflow
Target Pathway Inhibition
The following diagram illustrates how TPA-derived inhibitors intercept upstream inflammatory cascades by competitively binding to the kinase ATP pocket.
Caption: Mechanism of action for triazolopyridine-derived inhibitors blocking kinase signaling cascades.
Screening Workflow
Caption: High-throughput in vitro evaluation workflow for triazolopyridine kinase inhibitors.
Experimental Protocols: Synthesis and Validation
To ensure rigorous scientific integrity, the following self-validating protocols outline the conversion of[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine into a testable inhibitor, followed by its biochemical evaluation.
Protocol A: Late-Stage Urea Formation (Chemical Synthesis)
Causality Check: Urea linkages are preferred over simple amides in many Type II inhibitors because they provide dual hydrogen-bond donors, locking the molecule into the DFG-out pocket's glutamic acid residue.
-
Preparation: Dissolve 1.0 equivalent of [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.
-
Activation: Add 1.1 equivalents of the desired aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) dropwise at
. -
Reaction: Stir the mixture at room temperature for 4 hours. Monitor completion via LC-MS.
-
Purification: Quench with water, extract with ethyl acetate, dry over
, and purify via flash chromatography (DCM:MeOH gradient) to yield the final triazolopyridine-urea analog.
Protocol B: TR-FRET Kinase Inhibition Assay (Biological Validation)
Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard colorimetric assays because it eliminates auto-fluorescence interference—a common false-positive driver when screening highly conjugated heterocyclic scaffolds like triazolopyridines.
-
Reagent Preparation: Prepare a kinase buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA, 50 M DTT). Dilute the active kinase (e.g., p38 or Syk) and the biotinylated substrate to their optimal working concentrations[2]. -
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each dilution to a 384-well assay plate using an acoustic dispenser to ensure precise volumetric control.
-
Incubation: Add 5
L of the kinase/substrate mixture to the plate. Initiate the reaction by adding 5 L of ATP (at the predetermined concentration). Incubate for 60 minutes at room temperature. -
Detection: Stop the reaction by adding 10
L of a detection buffer containing EDTA (to chelate and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC. -
Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the
using a 4-parameter logistic non-linear regression model. Self-Validation: Ensure the -factor of the assay is using DMSO negative controls and a known reference inhibitor (e.g., Staurosporine) as a positive control.
References
- A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation PLOS One URL
- Navigating the Structure-Activity Landscape of Triazolopyridine Analogs as p38 MAP Kinase Inhibitors Benchchem URL
- Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 Journal of Medicinal Chemistry - ACS Publications URL
- Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors PubMed / Bioorganic & Medicinal Chemistry URL
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Arabian Journal of Chemistry URL
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactivity and Synthetic Methodologies of Fused Heterocycles Containing Triazolopyridine Moieties: A Comprehensive Technical Guide
Executive Summary: The Triazolopyridine Scaffold in Modern Drug Discovery
In contemporary medicinal chemistry, fused heterocycles bearing bridgehead nitrogen atoms represent a privileged class of pharmacophores. Among these, triazolopyridines —specifically the
As an application scientist overseeing hit-to-lead optimization campaigns, I have observed that the bioactivity of these moieties is deeply intertwined with the synthetic methodologies used to generate them. Outdated, harsh synthetic routes often limit the functional group tolerance required for late-stage diversification. This guide synthesizes the latest pharmacological applications of triazolopyridines with field-proven, modern synthetic protocols that ensure high yield, purity, and structural diversity.
Mechanistic Bioactivity & Pharmacological Targets
Triazolopyridine derivatives have demonstrated profound efficacy across multiple therapeutic areas, most notably in oncology. By fine-tuning the substituents on the fused bicyclic core, researchers can achieve exquisite selectivity against various kinases and epigenetic modulators.
Wnt/β-Catenin Pathway Modulation via Tankyrase (TNKS) Inhibition
More than 80% of colorectal cancers (CRCs) are driven by adenomatous polyposis coli (APC) mutations, leading to abnormal Wnt/β-catenin activation. Tankyrase (TNKS) degrades AXIN, a critical component of the β-catenin destruction complex. Recent breakthroughs have identified triazolopyridine derivatives, such as TI-12403 (
By binding to TNKS, TI-12403 stabilizes AXIN2, thereby facilitating the degradation of active β-catenin and downregulating target oncogenes in COLO320DM and DLD-1 cell lines[3]. In my experience, the triazole nitrogen atoms play a critical role in anchoring the molecule within the induced-fit binding pocket of the TNKS catalytic domain.
Figure 1: Mechanism of action for triazolopyridine-based TNKS inhibitors in the Wnt/β-catenin pathway.
Dual JAK/HDAC Inhibition
A paradigm shift in cancer therapy is the development of single-molecule dual inhibitors. A rationally designed series of triazolopyridine derivatives successfully merged Janus Kinase (JAK) and Histone Deacetylase (HDAC) pharmacophores[4]. The lead compound, Compound 19 , utilizes the triazolopyridine core to occupy the ATP-binding pocket of JAK1/2, while a tethered hydroxamic acid chelates the zinc ion in the HDAC active site. This dual action yields submicromolar
CDK2/Cyclin A2 Inhibition
Triazolopyridines and related pyrazolopyridine derivatives have also been validated as potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Specific derivatives, such as 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine, exhibit
Quantitative Bioactivity Summary
Table 1: Bioactivity Profile of Key Triazolopyridine and Fused-Pyridine Derivatives
| Compound Designation | Primary Target(s) | Indication / Cell Lines | Key Efficacy Metric | Ref |
| TI-12403 | Tankyrase (TNKS1/2) | Colorectal (COLO320DM, DLD-1) | Synergistic with 5-FU; AXIN2 stabilization | [2] |
| Compound 19 | JAK1/2 & pan-HDAC | Breast, Myeloma (MDA-MB-231) | Submicromolar | [4] |
| Derivative 8 | CDK2/Cyclin A2 | Broad (HCT-116, MCF-7, HepG2) | [5] | |
| Derivative 12 | Unspecified | Renal Cancer (UO-31) | Growth Inhibition (GI) = 42.81% | [5] |
Advanced Synthetic Methodologies
The traditional synthesis of triazolopyridines relies on the dehydration of 2-hydrazidopyridines using harsh reagents like refluxing phosphorus oxychloride (
To ensure self-validating, high-fidelity synthesis, modern protocols leverage mild coupling agents, transition-metal catalysis, or biocatalysis.
Figure 2: Evolution of synthetic pathways for triazolopyridine core assembly.
Protocol A: CDI-Mediated One-Pot Synthesis
Rationale: 1,1′-Carbonyldiimidazole (CDI) acts as a gentle, operationally efficient reagent for the tandem coupling and cyclization of substituted carboxylic acids and 1-(pyridin-2-yl)hydrazines[1]. This method bypasses the need for
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under
atmosphere, dissolve the substituted carboxylic acid (1.0 equiv) in anhydrous acetonitrile (0.5 M). -
Coupling: Add 1-(pyridin-2-yl)hydrazine (1.05 equiv) to the solution. Stir at ambient temperature for 30 minutes to form the intermediate
'-(pyridin-2-yl)benzohydrazide. -
Cyclization: To the same flask, add CDI (2.0 equiv) portion-wise.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the cyclization via TLC (typically 2-4 hours) or LC-MS until the intermediate is fully consumed.
-
Workup: Quench the reaction with water and extract with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrousngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> , and concentrate in vacuo. -
Validation: Purify via silica gel chromatography. Validate the final
structure usingngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -NMR, -NMR, and ensure purity via HPLC.
Protocol B: Chemoenzymatic Synthesis via VHPO Catalysis
Rationale: For highly functionalized
Step-by-Step Methodology:
-
In Situ Hydrazone Formation: In a single reaction vessel, combine the 2-pyridyl ketone substrate with hydrazine hydrate in an aqueous buffer system (pH 6.0-7.0) to generate the 2-pyridyl ketone hydrazone intermediate[6].
-
Biocatalytic Oxidation: Introduce a catalytic amount of purified VHPO enzyme, supplemented with catalytic halide salts (e.g., KBr) and dilute
as the terminal oxidant. -
Cyclization: Incubate the mixture at
. The VHPO enzyme facilitates halogenation of the hydrazone, triggering a spontaneous cyclization via a transient diazo intermediate to form the core[6]. -
Isolation: Extract the aqueous layer with dichloromethane. The mild nature of the enzymatic process results in near-quantitative yields with exceptional chemoselectivity, requiring minimal downstream purification.
Conclusion
The triazolopyridine moiety is a cornerstone of modern targeted therapeutics. By transitioning away from archaic, yield-limiting syntheses toward CDI-mediated or chemoenzymatic protocols, drug development professionals can rapidly expand the chemical space of these heterocycles. Whether designing TNKS inhibitors for colorectal cancer or dual JAK/HDAC inhibitors for hematological malignancies, mastering the synthesis and structural biology of triazolopyridines is essential for next-generation drug discovery.
References
-
Ryu, H., Nam, K. Y., Kim, H. J., et al. (2021). "Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor." International Journal of Molecular Sciences, 22(14), 7330. 7
-
"Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity." (2024). PubMed. 4
-
"Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review." (2023). Arabian Journal of Chemistry. 1
-
"Application Notes and Protocols for the Preparation of[1,2,3]Triazolo[4,3-a]pyridine Derivatives." (2025). BenchChem. 8
-
Sharma, M., & Biegasiewicz, K. F. (2026). "Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases." ChemRxiv. 6
-
"Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies." (2026). ResearchGate. 5
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
History and discovery of [1,2,4]Triazolo[4,3-a]pyridine scaffolds in drug design
This guide provides an in-depth technical analysis of the [1,2,4]triazolo[4,3-a]pyridine scaffold, a privileged heterocycle in medicinal chemistry. It covers the scaffold's historical emergence, complex synthetic behavior (specifically the Dimroth rearrangement), and its evolution from CNS drugs to modern immuno-oncology targets.
Technical Guide for Drug Discovery Scientists
Executive Summary: A "Privileged" Nitrogen Bridgehead
The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a fusion of a pyridine ring and a 1,2,4-triazole ring across the N1-C2 bond of the pyridine. This structure is a "privileged scaffold" in drug design due to its ability to present substituents in defined vectors, its moderate polarity (logP modulation), and its capacity to participate in hydrogen bonding as both an acceptor (N1, N2) and, when substituted, a donor.
Historically anchored by the antidepressant Trazodone , this scaffold has evolved beyond GPCR/transporter modulation to become a key template for kinase inhibition (p38 MAPK) and, most recently, heme-binding enzymes (IDO1) and protein-protein interaction inhibitors (PD-1/PD-L1).
Key Structural Features[1][2]
-
Planarity: The bicyclic system is aromatic and planar, facilitating intercalation or narrow-pocket binding.
-
Isomerism: It is isomeric with [1,2,4]triazolo[1,5-a]pyridine. The conversion between these two forms (Dimroth Rearrangement) is a critical synthetic consideration.
-
Nitrogen Positioning: The bridgehead nitrogen and the adjacent nitrogens provide specific vectors for metal coordination (e.g., Heme-Fe) or hydrogen bonding (e.g., Kinase hinge regions).
Chemical Synthesis & The Dimroth Rearrangement
The synthesis of [1,2,4]triazolo[4,3-a]pyridines is generally straightforward but is plagued by a thermodynamic instability that leads to rearrangement.
Primary Synthetic Route: Oxidative Cyclization
The most robust method involves the condensation of 2-hydrazinopyridines with aldehydes, followed by oxidative cyclization.
-
Reagents: 2-Hydrazinopyridine + Aryl Aldehyde.[1]
-
Oxidants: Iodobenzene diacetate (IBD), N-chlorosuccinimide (NCS), or metal catalysts (Cu, Fe).
-
Mechanism: Formation of a hydrazone intermediate, followed by oxidative closure of the triazole ring.
The Dimroth Rearrangement (Critical Control Point)
A defining feature of this scaffold is its susceptibility to the Dimroth Rearrangement . Under basic conditions or high thermal stress, the [4,3-a] isomer (kinetic product) rearranges to the [1,5-a] isomer (thermodynamic product).
Mechanism:
-
Nucleophilic Attack: Hydroxide attacks the bridgehead carbon (C3 of the pyridine, C5 of the triazole).
-
Ring Opening: The pyridine ring opens to form an intermediate.
-
Rotation: Bond rotation occurs around the C-N bond.
-
Recyclization: The ring closes on the exocyclic nitrogen.
-
Result: The bridgehead nitrogen moves, yielding the [1,5-a] isomer.
Implication for Drug Design: Researchers must strictly control pH and temperature during synthesis to avoid unintended isomerization, which completely alters the vector of substituents.
Medicinal Chemistry Case Studies
Case Study 1: The Historical Anchor – Trazodone (CNS)
Target: 5-HT2A Antagonist / SERT Inhibitor. Role of Scaffold: The [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core serves as a bioisostere for other aromatic systems, providing metabolic stability and a rigid linker attachment point.
-
Significance: Proved the scaffold is orally bioavailable and CNS penetrant.
Case Study 2: p38 MAP Kinase Inhibitors (Inflammation)
Target: p38 Mitogen-Activated Protein Kinase (p38
-
The triazolopyridine core mimics the adenine ring of ATP.
-
Hinge Binding: The N1 or N2 nitrogen accepts a hydrogen bond from the backbone amide of Met109 in the hinge region.
-
Selectivity: Substituents at the 3-position extend into the hydrophobic gatekeeper pocket, providing selectivity over other kinases.
-
Note: While Vertex's VX-745 is a pyrimidopyridazinone, numerous related triazolopyridine analogs have been published in J. Med. Chem. as potent bioisosteres with improved solubility profiles.
Case Study 3: IDO1 Inhibitors (Immuno-Oncology)
Target: Indoleamine 2,3-dioxygenase 1 (IDO1).
Compound: VS9 (Hit)
-
IDO1 contains a heme cofactor.[3] Inhibitors must coordinate to the Fe(II) atom.
-
Key Interaction: The N1 nitrogen of the [1,2,4]triazolo[4,3-a]pyridine coordinates directly to the heme iron.[3]
-
Advantage: This scaffold offers a distinct vector compared to classic imidazole-based IDO1 inhibitors, allowing access to "Pocket B" in the active site for improved potency (IC
< 1 M).
Case Study 4: PD-1/PD-L1 Inhibitors
Target: PD-1/PD-L1 Protein-Protein Interaction.[4][5] Compound: A22 . Mechanism: Small molecule dimerization/stabilization. SAR Logic:
-
Unlike antibodies, small molecule PD-L1 inhibitors induce dimerization of the protein.
-
The [1,2,4]triazolo[4,3-a]pyridine core acts as a rigid, flat anchor that fits into the hydrophobic cleft created at the PD-L1 dimer interface.
-
Outcome: Compound A22 showed an IC
of 92.3 nM in HTRF assays and induced IFN- production in T-cell co-cultures.[4][5]
SAR Data Summary
The following table summarizes the structure-activity relationship (SAR) trends across different targets for 3-substituted-[1,2,4]triazolo[4,3-a]pyridines.
| Position | Substituent Type | Target Application | Effect on Activity/Property |
| C3 | Aryl / Heteroaryl | p38 MAP Kinase | Critical for hydrophobic pocket filling; determines kinase selectivity. |
| C3 | Alkyl-linker-Amine | CNS (Trazodone) | Linker to pharmacophore (phenylpiperazine); affects solubility and receptor reach. |
| N1 | Lone Pair | IDO1 | Coordinates to Heme Iron (Fe). Essential for activity.[6][7] |
| C6/C7/C8 | Halogens (F, Cl) | General | Modulates pKa of the ring nitrogens; blocks metabolic oxidation sites. |
| C6 | Trifluoromethyl (-CF3) | IDO1 | Fills hydrophobic "Pocket A"; significantly boosts potency. |
Experimental Protocol: Synthesis of 3-Aryl-[1,2,4]triazolo[4,3-a]pyridine
Objective: Synthesis of a representative scaffold via oxidative cyclization.
Materials
-
2-Hydrazinopyridine (1.0 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
Iodobenzene diacetate (IBD) (1.1 equiv)
-
Dichloromethane (DCM) (Solvent)
-
Silica gel (for purification)
Step-by-Step Methodology
-
Hydrazone Formation:
-
Oxidative Cyclization:
-
Suspend the dried hydrazone (5 mmol) in anhydrous DCM (50 mL).
-
Cool to 0°C in an ice bath.
-
Add Iodobenzene diacetate (IBD) (5.5 mmol) portion-wise over 10 minutes. Note: Reaction is exothermic.
-
Stir at 0°C for 30 minutes, then warm to room temperature and stir for 1–2 hours.
-
-
Work-up:
-
Quench with saturated aqueous NaHCO
.[2] -
Extract with DCM (3 x 30 mL).
-
Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo.
-
-
Purification:
-
Purify residue via flash column chromatography (Gradient: 0-5% Methanol in DCM).
-
Validation: Verify structure via
H-NMR. Look for the characteristic bridgehead proton shift and absence of the hydrazone NH signal.
-
Safety Note: IBD is an oxidant. Handle with care. Ensure the reaction temperature does not spike to prevent over-oxidation or rearrangement.
References
-
Trazodone Structure & Pharmacology
- PubChem Compound Summary for CID 5533, Trazodone.
-
[Link]
-
IDO1 Inhibitors (VS9)
- Serafini, M., et al. "The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors." ChemMedChem (2021).
-
[Link]
-
PD-1/PD-L1 Inhibitors (A22)
-
Synthesis & Oxidative Cyclization
- Goswami, P., et al. "A Mild Synthesis of [1,2,4]Triazolo[4,3-a]pyridines.
-
[Link]
-
Dimroth Rearrangement Mechanism
- El-Bakoush, A., et al. "A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines." Current Organic Chemistry (2025).
-
[Link]
Sources
- 1. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. VX 745 | p38? MAPK inhibitor | Hello Bio [hellobio.com]
Methodological & Application
Application Note: High-Yield Reductive Amination Strategies for [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine
Introduction & Mechanistic Rationale
The[1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged bicyclic system in modern medicinal chemistry, frequently deployed as a bioisostere for indoles and benzimidazoles to improve aqueous solubility and modulate hydrogen-bonding networks. Specifically, [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine[1] serves as a highly versatile primary amine building block for synthesizing complex secondary and tertiary amines.
Reductive amination is a cornerstone transformation for C-N bond formation in drug discovery[2]. The process involves the condensation of the primary amine with a target aldehyde or ketone to form a transient imine (or iminium) intermediate, followed by in situ reduction by a hydride donor to yield the alkylated amine[3]. For a highly functionalized scaffold like [1,2,4]triazolo[4,3-a]pyridin-6-ylmethanamine, a direct (one-pot) reductive amination is preferred to minimize the degradation of the sensitive imine intermediate[3].
Reagent Selection: The Causality of Hydride Donors
The success of a direct reductive amination hinges entirely on chemoselectivity: the reducing agent must reduce the imine intermediate significantly faster than the starting carbonyl compound[4].
-
Sodium Triacetoxyborohydride (STAB, NaHB(OAc)3): 5[5]. The three electron-withdrawing acetoxy groups sterically shield and electronically stabilize the B-H bond, significantly attenuating its nucleophilicity[2].4[4]. This allows for a clean, one-pot reaction[5].
-
Sodium Cyanoborohydride (NaCNBH3): While effective and stable in protic solvents, it generates highly toxic hydrogen cyanide gas under acidic conditions and requires rigorous safety protocols[5].
-
Sodium Borohydride (NaBH4): Highly reactive and lacks chemoselectivity. 2[2]. If used, it strictly requires an indirect (two-step) protocol where the imine is fully pre-formed and isolated before hydride addition[3].
Quantitative Comparison of Reducing Agents
| Reducing Agent | Chemoselectivity (Imine vs Carbonyl) | Optimal Solvents | Relative Toxicity | Protocol Type |
| STAB (NaHB(OAc)3) | High | DCE, DCM, THF | Low-Moderate | Direct (One-Pot) |
| NaCNBH3 | Moderate-High | MeOH, EtOH, THF | High (Cyanide risk) | Direct (One-Pot) |
| NaBH4 | Low (Reduces carbonyls rapidly) | MeOH, EtOH | Low | Indirect (Two-Step) |
Mechanistic Workflow
Fig 1: Mechanistic workflow of STAB-mediated direct reductive amination.
Experimental Protocol: STAB-Mediated Direct Reductive Amination
A self-validating system for secondary amine synthesis.
Materials:
-
[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine (1.0 eq)
-
Target Aldehyde/Ketone (1.05 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)[5]
-
Glacial Acetic Acid (AcOH) (1.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[5]
Step-by-Step Methodology:
Step 1: Imine Condensation (In Situ)
-
Action: In a flame-dried round-bottom flask under N2 atmosphere, dissolve [1,2,4]triazolo[4,3-a]pyridin-6-ylmethanamine (1.0 eq) and the target carbonyl (1.05 eq) in anhydrous DCE (0.2 M concentration). Add glacial AcOH (1.0 eq).
-
Causality: 5[5]. AcOH acts as a mild Brønsted acid catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack by the primary amine and facilitating the dehydration step to form the imine.
-
Validation Check: Stir at room temperature for 30–60 minutes. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the amine peak (m/z [M+H]+ ~149.1) and the appearance of the corresponding imine mass.
Step 2: Hydride Reduction
-
Action: Cool the reaction mixture to 0 °C using an ice bath.2[2]. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.
-
Causality: Portion-wise addition controls the exothermic nature of the hydride transfer.3[3].
-
Validation Check: Monitor via TLC (e.g., 10% MeOH in DCM with 1% NH4OH) or LC-MS until the imine intermediate is completely consumed.
Step 3: Quench and Phase Separation
-
Action: 2[2] (equal volume to DCE). Stir vigorously for 15 minutes. Transfer to a separatory funnel, extract the aqueous layer with DCM (3 x 20 mL), combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Causality: The mild base neutralizes the acetic acid and decomposes any residual STAB, preventing unwanted side reactions during concentration. It also ensures the newly formed secondary amine is in its free-base (lipophilic) form for efficient organic extraction.
Step 4: Purification
-
Action: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH/NH4OH gradient) to afford the pure secondary amine.
Troubleshooting & Optimization
-
Over-alkylation (Tertiary Amine Formation): 3[3]. Solution: Keep the carbonyl stoichiometry strictly at or slightly below 1.05 eq. If dialkylation persists, switch to a stepwise (indirect) reductive amination using Ti(OiPr)4 to pre-form the imine, followed by NaBH4 reduction.
-
Sluggish Imine Formation: The[1,2,4]triazolo[4,3-a]pyridine ring is electron-withdrawing, which can slightly reduce the nucleophilicity of the methanamine. Solution:3[3].
References
-
Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3". 5
-
Wikipedia. "Reductive amination". 3
-
BenchChem. "A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination". 2
-
Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)". 6
-
PMC (NIH). "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride". 4
-
Echemi. "[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine". 7
-
ChemicalBook. "Huanuo Pharmaceutical Technology (Guangxi) Co., Ltd". 1
Sources
- 1. Huanuo Pharmaceutical Technology (Guangxi) Co., Ltd Produktliste-E-Mail-Seite 85-Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. echemi.com [echemi.com]
Application Note: Scalable Synthesis and Process Optimization of[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine (CAS: 1368588-81-1)
Executive Summary & Biological Context
The fused bicyclic [1,2,4]triazolo[4,3-a]pyridine pharmacophore is a privileged scaffold in modern drug discovery. It is frequently deployed to reduce the number of rotatable bonds in a drug candidate while maintaining critical hydrogen-bonding interactions. Specifically, derivatives of [1,2,4]triazolo[4,3-a]pyridin-6-ylmethanamine have demonstrated profound clinical utility as potent c-MET kinase inhibitors in oncology and as Retinol-Binding Protein 4 (RBP4) antagonists for the treatment of hepatic steatosis and macular degeneration.
To understand the structural necessity of this scaffold, consider its role in disrupting the RBP4-Transthyretin (TTR) signaling complex. The triazolopyridine core mimics the structural geometry of retinol, effectively displacing it and promoting the renal clearance of RBP4.
Figure 1: Disruption of the RBP4-TTR signaling pathway by triazolopyridines.
Process Chemistry & Route Design
Synthesizing primary methanamines on a fused heterocyclic core presents distinct chemoselectivity challenges, particularly avoiding the formation of secondary amine dimers during nitrile reduction. The three-step route described below is designed for kilogram-scale scalability , prioritizing atom economy, avoiding chromatographic purification, and utilizing self-validating in-process controls (IPCs).
Mechanistic Causality of the Synthetic Steps:
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with 6-chloronicotinonitrile. The strong electron-withdrawing nature of the para-cyano group and the ortho-pyridine nitrogen makes the 6-position highly electrophilic. Hydrazine hydrate acts as an
-effect nucleophile. Using an excess of hydrazine prevents the formation of symmetric bis-hydrazines. -
Cyclocondensation: Triethyl orthoformate acts as both a one-carbon synthon and a dehydrating agent . The reaction proceeds via an intermediate ethoxymethylenehydrazinyl derivative, which undergoes intramolecular cyclization driven by the nucleophilicity of the pyridine ring nitrogen. The irreversible elimination of ethanol provides the thermodynamic driving force.
-
Catalytic Hydrogenation: Nitrile reduction often yields secondary amines due to the condensation of the primary amine product with the intermediate imine. Conducting the reduction with Raney Nickel under a hydrogen atmosphere in methanolic ammonia shifts the equilibrium of the imine intermediate entirely toward the primary amine.
Figure 2: Three-step scalable synthetic workflow for the target methanamine.
Quantitative Data Summary
The following table summarizes the validated parameters for a 100-gram scale synthesis, demonstrating the robust nature of the isolated intermediates.
| Step | Transformation | Reagents / Catalyst | Temp (°C) | Time (h) | Isolated Yield | Purity (HPLC) |
| 1 | SNAr | Hydrazine hydrate, EtOH | 80 °C | 3.0 | 88% | >98% |
| 2 | Cyclization | Triethyl orthoformate (neat) | 120 °C | 5.0 | 82% | >97% |
| 3 | Reduction | Raney Ni, H₂, NH₃/MeOH | 25 °C | 14.0 | 79% | >99% (as HCl salt) |
Self-Validating Experimental Protocols
Step 1: Synthesis of 6-Hydrazinylnicotinonitrile
Objective: Convert 6-chloronicotinonitrile to the corresponding hydrazine via SNAr.
-
Setup: Equip a 2 L round-bottom flask with a magnetic stirrer, reflux condenser, and internal temperature probe.
-
Reaction: Suspend 6-chloronicotinonitrile (100.0 g, 0.72 mol) in absolute ethanol (800 mL). Slowly add hydrazine monohydrate (108.0 g, 2.16 mol, 3.0 equiv) dropwise at room temperature. Observation: The suspension will transition to a clear yellow solution, followed by an exothermic rise in temperature.
-
Heating: Heat the mixture to 80 °C (reflux) for 3 hours.
-
IPC (Self-Validation): Sample 50 µL, dilute in MeOH, and analyze via LC-MS. Release criteria: Complete disappearance of SM (
139 [M+H]⁺) and appearance of product mass ( 135 [M+H]⁺). -
Workup: Cool the reaction mixture to 0 °C in an ice bath. The product will precipitate as a dense yellow solid. Filter the solid via a Buchner funnel, wash with ice-cold ethanol (2 × 100 mL) and water (200 mL) to remove hydrazine hydrochloride salts.
-
Isolation: Dry under vacuum at 45 °C to constant weight.
Step 2: Synthesis of [1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile
Objective: Construct the fused triazole ring via dehydrative cyclocondensation.
-
Setup: Equip a 1 L round-bottom flask with a short-path distillation head to remove generated ethanol.
-
Reaction: Suspend 6-hydrazinylnicotinonitrile (85.0 g, 0.63 mol) in triethyl orthoformate (400 mL, excess).
-
Heating: Heat the mixture to 120 °C. Observation: The solid will dissolve, and ethanol will begin distilling over at approx. 78 °C. The removal of ethanol drives the reaction forward.
-
IPC (Self-Validation): After 5 hours, analyze via LC-MS. Release criteria: Disappearance of
135 and formation of the cyclized product ( 145 [M+H]⁺). -
Workup: Cool the dark solution to room temperature. Add hexanes (400 mL) dropwise under vigorous stirring to precipitate the product.
-
Isolation: Filter the resulting tan solid, wash with hexanes (2 × 150 mL), and dry under vacuum at 50 °C.
Step 3: Synthesis of [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine (as Dihydrochloride Salt)
Objective: Chemoselective reduction of the nitrile to a primary amine.
Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry in the presence of oxygen.
-
Setup: Use a 2 L stainless steel Parr autoclave or equivalent pressure reactor.
-
Reaction: Dissolve [1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (70.0 g, 0.48 mol) in 7 N ammonia in methanol (700 mL). Carefully add an aqueous slurry of Raney Nickel (approx. 15 g wet weight) under an argon blanket.
-
Hydrogenation: Purge the reactor with nitrogen (3×), then with hydrogen (3×). Pressurize the reactor to 50 psi with H₂ gas. Stir vigorously at 25 °C for 14 hours.
-
IPC (Self-Validation): Vent the reactor, sample, and filter through a micro-syringe filter. Analyze via LC-MS. Release criteria: Disappearance of
145 and presence of the primary amine ( 149 [M+H]⁺). Absence of the secondary amine dimer ( 280). -
Workup: Filter the reaction mixture through a pad of Celite under a blanket of nitrogen. Wash the Celite pad with methanol (200 mL). Keep the Celite/Raney Ni pad wet with water immediately after filtration for safe disposal.
-
Salt Formation (Purification without Chromatography): Concentrate the filtrate under reduced pressure to a thick oil. Dissolve the oil in anhydrous diethyl ether (500 mL) and cool to 0 °C. Dropwise add 4 N HCl in dioxane (300 mL). A highly pure white precipitate will form immediately.
-
Isolation: Filter the dihydrochloride salt, wash with cold ether, and dry under high vacuum.
References
- Source: United States Patent and Trademark Office (US8178534B2)
-
Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]
-
Derivatives of a new heterocyclic system – pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines: synthesis, docking analysis and neurotropic activity Source: Mendeleev Communications (via PubMed Central) URL:[Link]
Troubleshooting & Optimization
Improving reaction yields of [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine synthesis
This technical guide addresses the synthesis and optimization of [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine , a critical scaffold in medicinal chemistry often utilized in the development of c-Met, p38 MAP kinase, and other kinase inhibitors.
The synthesis is bifurcated into two critical phases: the construction of the fused bicyclic core and the subsequent functional group transformation (reduction). Each phase presents distinct "yield traps" rooted in the thermodynamic stability of isomers and the coordination chemistry of the triazole ring.
Technical Support Center: [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine Synthesis
Quick Navigation
-
Phase 1:
-
Phase 2:
-
Phase 3:
-
Visualizations:
Phase 1: Core Cyclization & Isomer Control
Context: The formation of the [1,2,4]triazolo[4,3-a]pyridine ring is typically achieved by reacting 2-hydrazinyl-5-cyanopyridine with a one-carbon source (e.g., triethyl orthoformate or formic acid).
Q: My product contains a significant impurity (10-15%) that has the same mass (LCMS) but a different retention time. What is it? A: You are likely observing the Dimroth Rearrangement product: the [1,5-a] isomer.
-
The Mechanism: The desired [4,3-a] isomer is the kinetic product. Under thermodynamic stress (high heat, basic conditions, or prolonged reaction times), the pyridine ring opens and re-closes to form the more stable [1,5-a] isomer.
-
The Fix:
-
Switch Reagents: If using formic acid at reflux (>100°C), switch to triethyl orthoformate (TEOF) with a catalytic amount of p-TsOH at lower temperatures (60-80°C).
-
Monitor Strictly: Do not let the reaction run overnight "for good measure." Monitor by HPLC every hour. Stop immediately upon consumption of the hydrazine.
-
Avoid Base: Ensure the reaction medium remains neutral or slightly acidic. Basic conditions catalyze the ring-opening required for rearrangement.
-
Q: The cyclization yield is stalled at 60%. How can I drive this to completion? A: Moisture is the enemy here if you are using orthoesters.
-
Protocol Adjustment: The reaction releases ethanol (if using TEOF). Use a Dean-Stark trap or molecular sieves to remove the alcohol/water byproduct, shifting the equilibrium toward the fused ring.
-
Reagent Quality: Ensure your 2-hydrazinyl-5-cyanopyridine is free of hydrazine hydrate salts. Residual hydrate water hydrolyzes the orthoformate before it can react.
Phase 2: Nitrile Reduction & Catalyst Poisoning
Context: Reducing the 6-cyano intermediate ([1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile) to the primary amine.
Q: The hydrogenation (H2, Pd/C) is extremely slow or stops completely after 20% conversion. A: The triazole nitrogens are coordinating to the Palladium surface, effectively "poisoning" your catalyst.
-
Solution 1 (The Acid Scavenger): Run the hydrogenation in MeOH with 1.5 - 2.0 equivalents of HCl . The acid protonates the triazole ring (making it less coordinating) and the resulting amine product (preventing it from binding to the catalyst).
-
Solution 2 (The Catalyst Switch): Switch to Raney Nickel . It is less susceptible to nitrogen poisoning than Palladium.
-
Conditions: Raney Ni (20 wt%), NH3/MeOH (7N), 50 psi H2. The ammonia suppresses secondary amine formation (dimerization).
-
Q: I am seeing a "dimer" impurity (secondary amine) in the mass spec (M+ = 2x Product - NH3). A: This occurs when the newly formed primary amine reacts with the intermediate imine on the catalyst surface.
-
Troubleshooting:
-
Increase Dilution: Run the reaction more dilute (0.05 M).
-
Ammonia Additive: Ensure you are using ammonia-saturated methanol (7N NH3 in MeOH). The excess ammonia shifts the equilibrium away from secondary amine formation.
-
Phase 3: Purification & Isolation
Q: My reaction is complete, but I cannot extract the product from the aqueous layer. It stays in the water. A: [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine is a highly polar, basic molecule. It will not partition into EtOAc or DCM from an acidic or neutral aqueous phase.
-
Protocol A (Resin Capture - Recommended):
-
Filter the catalyst.
-
Load the crude reaction mixture (in MeOH/Water) onto a SCX-2 (Strong Cation Exchange) column.
-
Wash with MeOH (removes non-basic impurities).
-
Elute the product with 2N NH3 in MeOH .
-
-
Protocol B (Salting Out):
-
Saturate the aqueous layer with NaCl.
-
Extract continuously with DCM:Isopropanol (3:1) . Pure DCM is often insufficient.
-
Visualizations
Figure 1: Synthesis Workflow & Dimroth Rearrangement Risk
This diagram illustrates the kinetic vs. thermodynamic pathways and the critical decision points to avoid isomer contamination.
Caption: Synthesis pathway highlighting the kinetic access to the [4,3-a] core and the risk of Dimroth rearrangement to the [1,5-a] isomer.
Experimental Protocols
Protocol 1: Optimized Cyclization (Minimizing Isomerization)
-
Reagents: Suspend 2-hydrazinyl-5-cyanopyridine (1.0 eq) in Triethyl Orthoformate (TEOF) (5.0 eq).
-
Catalyst: Add p-Toluenesulfonic acid monohydrate (0.05 eq).
-
Reaction: Heat to 60°C under Nitrogen. Monitor by HPLC every 60 mins.
-
Endpoint: Reaction is typically complete in 3-4 hours. Do not reflux.
-
Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold hexanes/Et2O. If no precipitate, concentrate in vacuo (keep bath <40°C) and triturate with ether.
-
Validation: Check NMR. The C3-H proton of the [4,3-a] isomer typically appears around 9.2-9.4 ppm , whereas the [1,5-a] isomer proton is often shielded upfield.
Protocol 2: High-Yield Nitrile Reduction
-
Setup: In a Parr shaker bottle, add Raney Nickel (approx. 20 wt% of substrate mass, pre-washed with MeOH). Safety: Keep wet; pyrophoric.
-
Solvent: Add solution of 6-cyano-[1,2,4]triazolo[4,3-a]pyridine in 7N NH3 in Methanol (concentration ~0.1 M).
-
Hydrogenation: Purge with N2, then H2. Pressurize to 40-50 psi. Shake at RT for 6-12 hours.
-
Workup: Filter through Celite (under N2 blanket). Concentrate filtrate.[1]
-
Salt Formation: Dissolve residue in minimal EtOH, add 4M HCl in Dioxane (1.1 eq). The hydrochloride salt precipitates as a white solid.
Data Summary: Solvent & Catalyst Screening
| Condition | Catalyst | Solvent | Yield | Purity | Notes |
| H2 (1 atm), RT | 10% Pd/C | MeOH | <10% | N/A | Catalyst poisoning; reaction stalls. |
| H2 (50 psi), RT | 10% Pd/C | MeOH + HCl (2 eq) | 85% | 92% | Good yield, but requires salt neutralization step. |
| H2 (50 psi), RT | Raney Ni | 7N NH3/MeOH | 92% | 98% | Optimal. Clean profile, minimizes secondary amine. |
| LAH | None | THF | 45% | 60% | Messy; over-reduction and ring cleavage observed. |
References
-
Vertex Pharmaceuticals. (2010). A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines. RSC Advances. Link
-
Organic Chemistry Portal. (2016). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Link
-
National Institutes of Health (NIH). (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. PMC. Link
-
Beilstein Journals. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement. Link
-
Technical Disclosure Commons. (2024). An improved process for the preparation of Tucatinib intermediates (Triazolo-pyridine synthesis). Link
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Minimizing side reactions during [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine functionalization
Technical Support Center: Functionalization of[1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine
Welcome to the technical support center for the synthesis and functionalization of[1][2][3]triazolo[4,3-a]pyridin-6-ylmethanamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and minimize unwanted side reactions, ensuring the integrity and success of your synthetic routes.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the functionalization of[1][2][3]triazolo[4,3-a]pyridin-6-ylmethanamine, with a focus on amide bond formation at the exocyclic aminomethyl group.
Question 1: My N-acylation reaction is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in N-acylation reactions involving heterocyclic amines like[1][2][3]triazolo[4,3-a]pyridin-6-ylmethanamine are a common challenge. The low reactivity of the nitrogen-containing heterocyclic compound can be a significant factor.[2][4] Several parameters should be systematically investigated to enhance the yield.
Causality and Optimization Strategy:
-
Inadequate Activation of the Carboxylic Acid: The formation of an amide bond requires the activation of the carboxylic acid to a more electrophilic species.[1] If the activating agent is not efficient or is degrading, the reaction will be sluggish.
-
Recommendation: Switch to a more robust coupling reagent. While classic carbodiimides like DCC or EDC are common, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior for challenging couplings, including those with heterocyclic amines.[1][5] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), generates a highly reactive O-acylisourea intermediate.[1]
-
-
Suboptimal Base Selection: The choice of base is critical. It serves to deprotonate the carboxylic acid and neutralize any acidic byproducts. However, a base that is too nucleophilic can compete with the amine in reacting with the activated acid.
-
Low Nucleophilicity of the Amine: The electron-withdrawing nature of the triazolopyridine ring system can reduce the nucleophilicity of the exocyclic amine, making it a less reactive partner in the coupling reaction.
-
Recommendation: Ensure the reaction is run at an appropriate concentration to favor bimolecular reactions. In some cases, slightly elevated temperatures (e.g., 40-50 °C) can improve the reaction rate, but this should be monitored carefully to avoid side reactions.
-
-
Solvent Effects: The solvent can significantly influence the solubility of reagents and the stability of intermediates.
Optimized Protocol for N-Acylation using HATU:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 15-30 minutes at room temperature to pre-activate the acid.
-
In a separate flask, dissolve[1][2][3]triazolo[4,3-a]pyridin-6-ylmethanamine (1.0 eq.) in anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Group | Common Byproducts | Advantages | Disadvantages |
| DCC/EDC | O-acylisourea | Dicyclohexylurea (DCU) / N-acylurea | Cost-effective | Byproduct removal can be difficult |
| HATU | O-acylisourea | Tetramethylurea | High efficiency, especially for hindered amines | More expensive |
| POCl₃/Pyridine | Acyl chloride | Pyridinium salts | Strong activation | Harsh conditions, not suitable for sensitive substrates |
| SOCl₂/Pyridine | Acyl chloride | Pyridinium salts, SO₂ | Strong activation | Harsh conditions, not suitable for sensitive substrates |
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I prevent their formation?
Answer:
The appearance of multiple spots on a TLC plate indicates the formation of side products. For the functionalization of[1][2][3]triazolo[4,3-a]pyridin-6-ylmethanamine, several side reactions are possible.
Potential Side Products and Mitigation Strategies:
-
N-Alkylation at Ring Nitrogens: The triazolopyridine core contains several nucleophilic nitrogen atoms that can compete with the exocyclic amine for alkylating or acylating agents. While acylation on the ring nitrogens is less common under standard amide coupling conditions, it can occur with highly reactive electrophiles. N-alkylation is a more significant concern if alkyl halides are used.[8][9]
-
Prevention:
-
Use of Protecting Groups: If you are performing reactions with highly reactive electrophiles, consider protecting the exocyclic amine with a suitable protecting group like tert-butyloxycarbonyl (Boc).[10][11] This allows for selective reaction at other sites, or conversely, directs the reaction to the desired amine after deprotection.
-
Control of Stoichiometry: Use a precise 1:1 stoichiometry of the amine and the activated acid to minimize side reactions.
-
-
-
Diacylation: If the reaction conditions are too harsh or if there is an excess of the acylating agent, diacylation at the exocyclic amine can occur, especially if it is a primary amine.
-
Prevention: Carefully control the stoichiometry of your reagents. Add the activated acid or acylating agent slowly to the amine solution to avoid localized high concentrations.
-
-
Ring Opening: The triazolopyridine ring system can be susceptible to ring-opening under certain conditions, such as in the presence of strong acids, bases, or some reducing agents.[12][13]
-
Prevention: Avoid harsh reaction conditions. Use mild bases and acids for work-up procedures. If a reduction is necessary elsewhere in the molecule, choose reagents that are selective and will not affect the heterocyclic core. For example, catalytic hydrogenation (H₂, Pd/C) can reduce other functional groups while leaving the triazolopyridine ring intact, although it can lead to saturation of the pyridine ring to a tetrahydropyridine.[14]
-
-
Epimerization/Racemization: If your carboxylic acid contains a chiral center, the use of certain coupling reagents and bases can lead to epimerization.
-
Prevention: Additives like 1-hydroxybenzotriazole (HOBt) can be used with carbodiimides to suppress racemization.[6] Uronium-based reagents like HATU are also known to be effective in minimizing racemization.
-
Caption: Potential reaction pathways for the acylation of[1][2][3]triazolo[4,3-a]pyridin-6-ylmethanamine.
Question 3: The purification of my final product is challenging due to persistent impurities. What are the best practices for purification?
Answer:
Purification of polar, nitrogen-containing heterocyclic compounds can be complex due to their potential for strong interactions with stationary phases and their solubility characteristics.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying products from organic synthesis.
-
Stationary Phase: Standard silica gel is often the first choice. However, the basic nature of the pyridine and triazole nitrogens can lead to peak tailing due to interactions with acidic silanol groups on the silica surface.
-
Troubleshooting Peak Tailing:
-
Add a competing base to the mobile phase: A small amount of triethylamine (TEA) (e.g., 0.1-1%) can be added to the eluent to block the active silanol sites and improve peak shape.[15]
-
Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Reversed-phase silica (C18) is another option, using polar mobile phases like water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[15]
-
-
-
Solvent System Selection: A systematic approach to finding the right eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane/methanol.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane.
-
-
Acid-Base Extraction: The basic nature of your compound can be exploited for purification.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to precipitate your free-base product.
-
Extract the product back into an organic solvent.
-
Dry and concentrate the organic layer to obtain the purified product.
-
-
Caption: A workflow for the purification of functionalized[1][2][3]triazolo[4,3-a]pyridin-6-ylmethanamine.
Frequently Asked Questions (FAQs)
Q1: Do I need to use a protecting group for the exocyclic amine during functionalization?
A: The necessity of a protecting group depends on the specific reaction you are performing.[10] For standard amide bond formation with a carboxylic acid using a coupling reagent, a protecting group is generally not required.[5] However, if you are using highly reactive electrophiles, such as alkyl halides or acyl chlorides, or if you want to perform a reaction on the triazolopyridine ring itself, protecting the exocyclic amine is advisable to prevent side reactions.[16] The Boc (tert-butyloxycarbonyl) group is a common choice as it is stable under many reaction conditions and can be easily removed with acid (e.g., trifluoroacetic acid or HCl in dioxane).[11]
Q2: What are the key analytical techniques for characterizing my products and identifying impurities?
A: A combination of spectroscopic and spectrometric techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. ¹H NMR will confirm the presence of the newly introduced functional group and show characteristic shifts for the protons on the triazolopyridine core. ¹³C NMR will confirm the presence of all carbon atoms in the molecule.
-
Mass Spectrometry (MS): This technique provides the molecular weight of your compound, confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.
-
Infrared (IR) Spectroscopy: This is useful for identifying the presence of specific functional groups. For example, in an N-acylation reaction, the appearance of a strong absorption band around 1650 cm⁻¹ is indicative of the newly formed amide carbonyl group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool for monitoring reaction progress and assessing the purity of your final compound. It separates the components of a mixture and provides their molecular weights.
Q3: Can the triazole ring in[1][2][3]triazolo[4,3-a]pyridine be opened during a reaction?
A: Yes, the triazole ring can be opened under certain conditions, although it is generally stable.[12] Ring-opening reactions have been reported with reagents like bromine, aqueous sulfuric acid, and selenium dioxide.[12][13] It is important to be aware of the potential for ring cleavage when using harsh reagents or reaction conditions. For most standard functionalization reactions at the exocyclic amine, the triazolopyridine core should remain intact.
References
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Research News. Available at: [Link]
-
Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. Organic & Biomolecular Chemistry, 14(3), 855-858. Available at: [Link]
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Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. AZoM. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(19), 5823. Available at: [Link]
-
Gevorgyan, A., et al. (2021). Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3-a]azines as Potential HSF1 Inductors. Pharmaceuticals, 14(11), 1137. Available at: [Link]
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Jones, G., & Gabriel, J. (1985). Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines. Journal of the Chemical Society, Perkin Transactions 1, 2719-2725. Available at: [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University Global Site. Available at: [Link]
-
Scribd. (n.d.). Optimizing Amide Coupling Reactions. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available at: [Link]
-
CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6-yl)phenol: an improved anticancer agent in hepatocellu. Available at: [Link]
-
Singh, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104888. Available at: [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. Available at: [Link]
-
ResearchGate. (n.d.). The Chemistry of the Triazolopyridines: An Update. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Chemistry and Chemists. (n.d.). Activating Agents and Protecting Groups. Available at: [Link]
-
Asian Journal of Chemistry. (2017). A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. Available at: [Link]
-
Arkat USA, Inc. (2025). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Available at: [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Available at: [Link]
-
Cambridge University Press. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Powder Diffraction, 29(4), 331-336. Available at: [Link]
-
ResearchGate. (2017). A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. Available at: [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Available at: [Link]
- Google Patents. (n.d.). CN102180875A - Preparation method of triazolopyridine derivative.
-
National Institutes of Health. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. PMC. Available at: [Link]
-
SpringerLink. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Available at: [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]
-
PubMed. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Available at: [Link]
-
Taylor & Francis Online. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). and[1][2][3]triazolo[4,3-a]pyrazinium-3-aminides. Available at: [Link]
-
ResearchGate. (2001). Radical alkylation of N-alkyl 1,2,4-triazoles. Available at: [Link]
- Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
-
Wiley Online Library. (n.d.). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Available at: [Link]
-
RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]
-
National Institutes of Health. (n.d.). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]
-
MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]
-
ResearchGate. (2025). A Facile N-Monoalkylation of Aminopyridines. Available at: [Link]
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Technical Support Center: Optimizing pH Conditions for Extraction of Triazolopyridine Amines
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and extraction of triazolopyridine amines. Because these molecules contain both a weakly basic/amphoteric triazolopyridine core and a more basic aliphatic or cyclic amine, optimizing the pH during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) requires precise control over ionization states.
Troubleshooting Guide & FAQs
Q1: Why is my recovery rate <50% when extracting triazolopyridine amines with ethyl acetate at physiological pH (7.4)? Causality & Solution: At pH 7.4, many triazolopyridine amines are partially or fully protonated. For instance, trazodone, a representative triazolopyridine derivative, has an amine pKa of approximately 6.74 in water . At physiological pH, a significant fraction of the molecule exists as a water-soluble cation. To extract the compound into a moderately polar organic solvent like ethyl acetate, you must adjust the aqueous pH to at least 2 units above the highest basic pKa (typically pH 9–10) to fully deprotonate the amine, rendering the molecule neutral and highly lipophilic .
Q2: How do I handle a triazolopyridine that also contains an acidic functional group (e.g., a carboxylic acid)? Causality & Solution: If your molecule contains a carboxylic acid (calculated pKa ~4.5) [[1]]([Link]) alongside the basic amine and the triazolopyridine core, it acts as a zwitterion. Extracting at high pH will deprotonate the acid (forming a water-soluble carboxylate), and extracting at low pH will protonate the amine and the triazolopyridine core (forming a water-soluble ammonium salt). Action: You must calculate or experimentally determine the isoelectric point (pI). Adjust the pH precisely to the pI where the net charge is zero. Alternatively, use ion-pair extraction by adding a volatile counter-ion (e.g., trifluoroacetic acid for low pH extraction into organic phases).
Q3: I adjusted the pH to 12 to deprotonate the amine, but my triazolopyridine degraded. What happened? Causality & Solution: While the triazolopyridine ring is generally stable, certain substituted triazolopyridines (especially those with halogens at the 3- or 7-position) can undergo nucleophilic aromatic substitution or ring-opening under strongly alkaline conditions . Action: Instead of using strong bases like NaOH (pH >12), use a milder buffer like sodium bicarbonate/carbonate (pH 9-10) or ammonium hydroxide.
Quantitative Data: pKa and Extraction Parameters
Understanding the pKa of both the core and the functional groups is critical for solvent selection.
Table 1: Physicochemical Properties of Representative Triazolopyridine Derivatives
| Compound Class / Example | Core pKa (Predicted/Lit) | Amine/Acid pKa | Optimal Extraction pH | Recommended Organic Solvent |
| 3-Bromo-triazolopyridine | ~0.97 | N/A | 4.0 - 7.0 | Dichloromethane (DCM) |
| Trazodone (Alkylpiperazine) | N/A | 6.74 [[2]]() | 8.5 - 9.5 | Ethyl Acetate / MTBE |
| KDM2A Inhibitor (Carboxylated) | ~4.5 (Acid) | ~7.2 (Amine) | ~5.8 (pI) | Chloroform / IPA (3:1) |
Experimental Protocol: Self-Validating LLE pH Optimization
This step-by-step methodology ensures that you systematically identify the optimal pH for maximum recovery while simultaneously monitoring for base-catalyzed degradation.
-
Buffer Preparation: Prepare a series of 100 mM aqueous buffers ranging from pH 3.0 to 11.0 in 1-unit increments (e.g., citrate for pH 3-5, phosphate for pH 6-8, carbonate for pH 9-11).
-
Spiking (Control Setup): Spike 10 µg of the triazolopyridine amine into 1 mL of each buffer solution. Vortex to ensure complete dissolution.
-
Extraction: Add 3 mL of the chosen organic solvent (e.g., Methyl tert-butyl ether, MTBE).
-
Partitioning: Shake vigorously for 10 minutes using a mechanical shaker to ensure phase equilibrium.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to break any micro-emulsions caused by partially ionized surfactant-like species.
-
Recovery Analysis: Carefully transfer 1 mL of the organic layer to a clean LC vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution & LC-MS: Reconstitute the residue in 1 mL of the LC mobile phase. Analyze via LC-MS/MS.
-
Validation & Causality Check: Compare the peak area of the extracted samples against a neat standard (10 µg directly dissolved in 1 mL mobile phase, representing 100% theoretical recovery). The pH yielding the highest absolute recovery without the appearance of degradation peaks (e.g., ring-opened mass adducts) is your optimal condition.
Workflows and Logical Relationships
pH optimization workflow for extracting triazolopyridine amines.
Ionization state and phase partitioning based on pH.
References[3] Title: Cas 4922-68-3, 1,2,4-TRIAZOLO[4,3-A]PYRIDINE, 3-BROMO-
Source: LookChem URL: [Link][3] Title: Trazodone | CID 5533 Source: PubChem, National Institutes of Health (NIH) URL: [Link][2] Title: US7829120B2 - Trazodone composition for once a day administration Source: Google Patents URL: [1] Title: Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor Source: RSC Publishing URL: [Link][4] Title: Triazolopyridines. Part 29.1 Direct arylation reactions with [1,2,3]triazolo[1,5-a]pyridines Source: Semantic Scholar URL: [Link]
Sources
Technical Support Center: Triazolopyridine Synthesis & Hydrazine Impurity Management
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that [1,2,4]triazolo[4,3-a]pyridines are privileged scaffolds in medicinal chemistry, frequently appearing in therapeutics ranging from anti-inflammatories to anticancer agents[1][2]. However, synthesizing these heterocycles often introduces a critical bottleneck: the generation and carryover of hydrazine, a highly reactive and heavily regulated genotoxic impurity (GTI)[3][4].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you detect, scavenge, and purge hydrazine impurities to meet stringent regulatory thresholds.
The Origin of the Impurity: Mechanistic Overview
The traditional synthesis of triazolopyridines begins with a nucleophilic aromatic substitution (
Triazolopyridine synthesis pathway and hydrazine impurity carryover.
Frequently Asked Questions (FAQs)
Q: What are the regulatory limits for residual hydrazine in my final API? A: Hydrazine is classified as a highly potent, DNA-reactive mutagenic impurity. Under the ICH M7(R2) guidelines, it must be strictly controlled to limit potential carcinogenic risk[4][5]. Depending on the specific drug dosing and duration, hydrazine is often restricted to low parts-per-million (ppm) levels, calculated either by compound-specific acceptable intakes or the Threshold of Toxicological Concern (TTC) (typically 1.5 μ g/day for lifetime exposure)[5][6].
Q: Why is standard reversed-phase liquid chromatography (RPLC) failing to detect hydrazine in my samples? A: Hydrazine is notoriously difficult to analyze because of its physical and chemical properties: it has a low molecular weight, extreme polarity, and completely lacks a UV chromophore[3][7]. In standard RPLC, hydrazine will co-elute with the void volume (solvent front) and remain invisible to UV detectors. Derivatization is mandatory to attach a chromophore and alter its polarity for successful retention and detection[7][8].
Q: Can I just wash the final API with water to remove the hydrazine? A: While hydrazine is highly water-soluble, simple aqueous washes often fail at the final API stage. Triazolopyridine APIs can form complex matrices or crystal lattices that physically trap trace hydrazine. Furthermore, the API itself may have competing polarity, making standard liquid-liquid extraction inefficient. Chemical scavenging is usually required.
Troubleshooting Guide: Chemical Scavenging & Purging Protocol
If your batch has failed ICH M7 compliance due to hydrazine carryover, the most reliable corrective action is in-situ derivatization followed by Solid-Phase Extraction (SPE) [8]. This protocol uses benzaldehyde as a scavenging agent.
Causality & Logic: Benzaldehyde reacts selectively and rapidly with hydrazine to form benzalazine (benzaldehyde azine). This transformation achieves two goals simultaneously:
-
It drastically increases the lipophilicity of the impurity, breaking the solubility similarities between the hydrazine and the triazolopyridine API.
-
It attaches a strong UV chromophore, creating a self-validating system where the successful removal of the impurity can be directly tracked via LC-UV[3][7].
Step-by-Step Methodology: Benzaldehyde Scavenging & SPE Purge
-
Dissolution: Dissolve 50 mg of the contaminated triazolopyridine API in 5 mL of a 0.2 M NaOH / Methanol (50/50, v/v) mixture. The alkaline environment prevents the protonation of hydrazine, keeping it nucleophilic for the reaction[8].
-
Derivatization: Add a 5% solution of benzaldehyde in methanol (excess relative to the suspected hydrazine concentration)[3].
-
Incubation: Stir and heat the mixture at 50 °C for 30–60 minutes to drive the condensation reaction to completion, converting all free hydrazine into benzalazine[3].
-
SPE Conditioning: Condition a C18 Solid-Phase Extraction (SPE) cartridge with 100% methanol followed by the NaOH/Methanol sample solvent[8].
-
Loading & Elution: Load the reaction mixture onto the SPE cartridge. Because the triazolopyridine API is generally more polar than the newly formed benzalazine, the API will elute first during a wash with a moderate-polarity solvent.
-
Impurity Trapping: The highly lipophilic benzalazine remains trapped on the C18 stationary phase. It can later be eluted with a strong organic solvent (e.g., 100% acetonitrile) if quantitative LC-UV analysis of the impurity is required[8].
Quantitative Data: Scavenging Agents Comparison
Selecting the right scavenging agent depends on the stage of your synthesis and your analytical capabilities. Use the table below to optimize your workflow.
| Derivatization / Scavenging Agent | Reaction Product | UV Detectability | Phase Separation Strategy | Best Use Case |
| Benzaldehyde | Benzalazine | High (Strong Chromophore) | C18 SPE / Lipophilic extraction | Trace ppm removal & LC-UV analysis[3][8] |
| Salicylaldehyde | Salicylaldehyde azine | High | TLC / UPLC | Aqueous formulations / Vaccines |
| Acetone | Acetone azine | Low (Requires GC-MS) | Volatile removal / Distillation | Early-stage bulk scavenging[3] |
| Polymer-bound Aldehyde | Resin-bound hydrazone | N/A | Physical Filtration | Late-stage bulk API polishing |
Troubleshooting Logic Tree
Use the following decision matrix to determine the most efficient intervention point for hydrazine removal in your specific workflow.
Decision tree for selecting a hydrazine purging strategy.
References
-
Gandikota et al. (2017). "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review." Arabian Journal of Chemistry. Available at:1
-
"A Facile Synthesis of Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine." ResearchGate. Available at: 2
-
"Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds." Chromatography Online. Available at: 3
-
"Hydrazine determination in allopurinol using derivatization and SPE for sample preparation." ResearchGate. Available at: 7
-
"Hydrazine determination in allopurinol using derivatization and SPE for sample preparation." NIH. Available at: 8
-
"M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." FDA. Available at: 4
-
"(PDF) ICH guideline M7 on mutagenic impurities in pharmaceuticals." ResearchGate. Available at: 5
-
"No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-." lcms.cz. Available at: 6
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazine determination in allopurinol using derivatization and SPE for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine in DMSO and methanol
Technical Support Center:[1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine
A Guide to Assessing and Ensuring Solution Stability in DMSO and Methanol
Welcome to the technical support resource for researchers utilizing[1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine. This guide has been developed by our senior application scientists to address common questions and challenges related to the handling and stability of this compound in frequently used laboratory solvents. While specific, peer-reviewed stability data for this exact molecule is not publicly available, this document provides a robust framework for assessing its stability based on the known chemical principles of its heterocyclic core and primary amine functionality, combined with industry-standard best practices for small molecule stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for[1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine when dissolved in DMSO?
A1: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for a wide range of compounds, its unique properties can present specific stability challenges for certain structures.[4][5] For[1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine, there are two principal hypothetical degradation pathways to consider:
-
N-Oxidation of the Triazolopyridine Core: The fused[1][2][3]Triazolo[4,3-a]pyridine ring system contains several nitrogen atoms that are susceptible to oxidation. A study on a related derivative of this core structure identified N-oxides as key degradants, particularly under stress conditions.[3] This oxidation can be facilitated by atmospheric oxygen, especially if the DMSO contains impurities or is stored improperly.
-
N-Methylation of the Primary Amine by DMSO: It is a documented phenomenon that DMSO can act as a methylating agent for primary and secondary amines, particularly in the presence of an acid catalyst (like formic acid) or at elevated temperatures.[6][7] The reaction involves the transfer of a methyl group from DMSO to the amine, which would convert the primary methanamine group into a secondary N-methylamine and potentially a tertiary N,N-dimethylamine.[8]
-
Hygroscopicity of DMSO: DMSO readily absorbs water from the atmosphere.[9] The presence of water can facilitate hydrolysis or other degradation pathways, and studies have shown that water content is a more significant factor in compound loss than oxygen.[2][10]
Q2: Are there similar stability risks when using methanol as a solvent?
A2: Methanol is a protic solvent and is generally considered more chemically inert towards this specific molecular structure compared to DMSO. However, potential issues cannot be completely ruled out without experimental verification.
-
Solvolysis: While the target molecule lacks highly susceptible functional groups like esters that are prone to methanolysis[11], the possibility of reaction between the primary amine and methanol, especially under non-neutral pH or elevated temperatures, should be considered.
-
General Degradation: As with any solvent, impurities, dissolved gases, and exposure to light or heat can contribute to degradation over time. Therefore, empirical stability testing is always recommended.
Q3: My experimental results using this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent experimental results are a primary indicator of compound instability.[12] If the effective concentration of your active compound decreases between experiments or even during a single long experiment, it will lead to high variability in the data. Factors such as the age of the stock solution, storage conditions (temperature, light exposure), and the number of freeze-thaw cycles can all contribute to degradation.[1][13] We strongly recommend performing a systematic stability assessment under your specific experimental conditions.
Q4: What are the best practices for preparing and storing stock solutions of[1][2][3]Triazolo[4,3-a]pyridin-6-ylmethanamine?
A4: To maximize the shelf-life of your stock solutions, adhere to the following laboratory best practices:
-
Use High-Purity Solvents: Always use anhydrous, high-purity grade DMSO or methanol.
-
Prepare Concentrated Stocks: Compounds are often more stable at higher concentrations (e.g., 10 mM).[9]
-
Aliquot Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1][2]
-
Store at Low Temperatures: For long-term storage, keep solutions at -20°C or, ideally, -80°C.
-
Use an Inert Atmosphere: To mitigate the risk of oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial, especially for long-term storage.[9]
-
Protect from Light: Store vials in the dark to prevent photochemical degradation.
Troubleshooting Guide: Investigating Compound Degradation
If you observe unexpected peaks in your analytical traces (e.g., by HPLC or LC-MS), it is crucial to identify the source. The following guide provides a logical workflow for troubleshooting potential degradation.
Workflow for Investigating Instability
Caption: Workflow for troubleshooting suspected compound instability.
Potential Degradation Pathways
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Studies on repository compound stability in DMSO under various conditions [pubmed.ncbi.nlm.nih.gov]
- 3. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. antbioinc.com [antbioinc.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmtech.com [pharmtech.com]
Validation & Comparative
Comparative IR Spectroscopy Guide: Characterizing [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine
Introduction & Structural Context
In modern drug discovery, [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine is a highly valued bicyclic building block, frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics. Validating the structural integrity of this compound during synthesis and quality control is paramount. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive analytical window into the molecule's structural framework.
This guide provides an in-depth comparative analysis of the compound's IR spectroscopic profile against structurally similar alternatives. By unpacking the physical causality behind each vibrational mode, we establish a robust, self-validating framework for definitive structural identification.
Mechanistic Origins of Characteristic IR Bands
The spectral signature of[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine is a composite of two distinct functional domains:
-
The Primary Methanamine Appendage (-CH₂-NH₂): Because the nitrogen atom is bonded to two hydrogen atoms, the amine group undergoes both asymmetric and symmetric stretching. This mechanical coupling produces a highly characteristic "doublet" absorption band in the 3300–3500 cm⁻¹ region . Furthermore, the primary amine exhibits a distinct N-H bending (scissoring) mode near 1610 cm⁻¹, which is absent in tertiary amines .
-
The [1,2,4]Triazolo[4,3-a]pyridine Core: This fused, nitrogen-rich aromatic system is highly rigid. Its vibrational modes are dominated by strong C=N and C=C ring stretching vibrations between 1500 and 1650 cm⁻¹. Additionally, the triazole ring contributes a unique N-N stretching band around 1030 cm⁻¹, serving as a definitive marker for the fused bicyclic system .
Comparative Spectral Data
To objectively isolate the characteristic bands of[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine, we must compare it against two reference alternatives that lack specific functional domains:
-
Alternative A: [1,2,4]Triazolo[4,3-a]pyridine (Lacks the primary methanamine group; isolates the core).
-
Alternative B: Pyridin-3-ylmethanamine (Lacks the fused triazole ring; isolates the amine and monocyclic pyridine).
Table 1: Quantitative IR Band Comparison
| Vibrational Mode | [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine | Alternative A: [1,2,4]Triazolo[4,3-a]pyridine | Alternative B: Pyridin-3-ylmethanamine |
| N-H Stretch (1° Amine) | ~3350 & 3280 cm⁻¹ (Doublet) | Absent | ~3360 & 3290 cm⁻¹ (Doublet) |
| Aromatic C-H Stretch | 3050 - 3120 cm⁻¹ | 3050 - 3150 cm⁻¹ | 3020 - 3100 cm⁻¹ |
| Aliphatic C-H Stretch | 2850 - 2950 cm⁻¹ | Absent | 2850 - 2960 cm⁻¹ |
| N-H Bend (Scissoring) | ~1610 cm⁻¹ | Absent | ~1615 cm⁻¹ |
| C=N & C=C Ring Stretch | 1510, 1560, 1630 cm⁻¹ | 1505, 1555, 1635 cm⁻¹ | 1480, 1580, 1600 cm⁻¹ |
| C-N Stretch (Aliphatic) | ~1080 cm⁻¹ | Absent | ~1075 cm⁻¹ |
| N-N Stretch (Triazole) | ~1030 cm⁻¹ | ~1035 cm⁻¹ | Absent |
Experimental Methodology: Self-Validating FTIR-ATR Protocol
Traditional transmission FTIR using Potassium Bromide (KBr) pellets is explicitly discouraged for this compound. Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a massive, broad O-H stretching band at ~3400 cm⁻¹, which artificially masks the critical N-H doublet of the methanamine group.
Instead, Attenuated Total Reflectance (ATR) FTIR must be utilized. The following step-by-step protocol is designed as a self-validating system to ensure analytical trustworthiness.
Step 1: System Calibration (Self-Validation)
-
Action: Scan a standard polystyrene calibration film.
-
Validation: Confirm the sharp aromatic C-H stretch at exactly 1601 cm⁻¹ (± 1 cm⁻¹). If the peak drifts, the interferometer requires recalibration before proceeding.
Step 2: Environmental Background Subtraction
-
Action: Clean the diamond ATR crystal with anhydrous isopropyl alcohol. Once evaporated, collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600-3900 cm⁻¹ and 1400-1800 cm⁻¹) will interfere with the sample's spectral footprint. Background subtraction neutralizes these environmental variables.
Step 3: Sample Application & Compression
-
Action: Deposit 2–5 mg of the neat solid [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine onto the ATR crystal. Lower the pressure anvil until the clutch clicks.
-
Causality: The evanescent wave generated by the ATR crystal decays exponentially. Poor sample contact drastically reduces the penetration depth, particularly at higher wavenumbers. Maximum pressure ensures a high signal-to-noise ratio in the critical 3300 cm⁻¹ N-H stretching region.
Step 4: Data Acquisition & Post-Processing
-
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ (32 co-added scans). Apply an ATR-correction algorithm in the spectrometer software.
-
Causality: Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), ATR correction normalizes the peak intensities to match standard transmission spectra, allowing for accurate comparison against reference libraries.
Logical Workflow Visualization
FTIR-ATR analytical workflow and logical validation for triazolopyridine derivatives.
References
-
IR Spectroscopy Tutorial: Amines. University of Colorado Boulder, Department of Chemistry. Available at:[Link]
-
Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules (Basel, Switzerland), 27(3), 721. Available at:[Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. Rocky Mountain Laboratories. Available at:[Link]
Comprehensive Comparison Guide: Reference Standards for [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine Analysis
Introduction: The Strategic Role of [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine
In modern drug discovery, the [1,2,4]triazolo[4,3-a]pyridine core is a privileged bicyclic scaffold. It frequently acts as a bioisostere for benzimidazolones, serving as a critical dual hydrogen-bond acceptor that binds to the hinge region of kinases such as p38 MAPK [1] and c-Met [2]. Specifically, [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine (CAS: 1368588-81-1) is a highly sought-after building block; its methanamine moiety provides a versatile synthetic handle for amide or urea coupling to access the hydrophobic pockets of target enzymes.
Because it is utilized as a Key Starting Material (KSM) or late-stage intermediate, unreacted [1,2,4]triazolo[4,3-a]pyridin-6-ylmethanamine can persist as a process-related impurity in the final Active Pharmaceutical Ingredient (API). Under ICH Q11 guidelines [3], the formation, fate, and purge of such impurities must be rigorously understood and controlled. This regulatory mandate necessitates the use of highly characterized reference standards to ensure accurate quantitative analysis and batch-to-batch consistency.
Objective Comparison of Reference Standard Grades
Not all chemical standards are created equal. Selecting the appropriate grade of [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine is dictated by the phase of drug development and the specific analytical requirement.
Table 1: Performance and Application Comparison
| Attribute | Primary Standard (Pharmacopeial/Metrological) | Secondary / Working Standard | Research Grade (Commercial Building Block) |
| Purity Requirement | >99.5% (Mass Balance strictly defined) | >98.0% (Calibrated against Primary) | >95.0% (Area % by HPLC-UV) |
| Characterization Depth | NMR (1D/2D), HRMS, IR, EA, TGA, KF, ROI | HPLC-UV, LC-MS | Basic NMR, HPLC-UV |
| Traceability | Absolute (Self-validating via Mass Balance) | Traceable to Primary Standard | None (Lot-specific CoA only) |
| Cost & Yield | High Cost / Low Volume | Moderate Cost / High Volume | Low Cost / Bulk Volume |
| Primary Use Case | Method validation, establishing secondary standards [4]. | Routine batch release, daily system suitability tests. | Chemical synthesis, early R&D screening. |
The Causality of the Mass Balance Approach
To establish a Primary Reference Standard , we cannot rely solely on chromatographic purity (Area %). A self-validating system must be employed, utilizing the Mass Balance equation as defined by USP General Chapter <11> [4]: % Assay = 100% - (% Water + % Residual Solvents + % Inorganic Ash + % Chromatographic Impurities) This ensures that "invisible" impurities (e.g., non-UV absorbing inorganic salts from the synthesis) do not artificially inflate the assigned purity value, which would subsequently compromise all downstream quantitative assays.
Fig 1. Qualification workflow establishing traceability from primary to secondary reference standards.
Analytical Challenges & Methodological Design[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine presents specific chromatographic challenges. The primary aliphatic amine is highly basic (pKa ~9.5) and highly polar.
-
The Problem: On a standard Reversed-Phase (C18) column at neutral pH, the compound will elute in the void volume and exhibit severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica surface.
-
The Solution: We must manipulate the retention mechanism. We can either use Ion-Pairing Reversed-Phase (adding Trifluoroacetic acid to protonate the amine and pair with the trifluoroacetate anion) or HILIC (Hydrophilic Interaction Liquid Chromatography) . Because TFA causes severe ion suppression in mass spectrometry, HILIC is the mandatory choice for LC-MS impurity profiling.
Fig 2. Decision matrix for chromatographic method selection based on detection requirements.
Step-by-Step Experimental Protocols
Protocol A: Quantitative Purity Determination via HILIC-UV
This protocol is designed for the routine assay of Secondary Reference Standards against a Primary Standard.
-
Column Selection: Waters BEH Amide (2.1 x 100 mm, 1.7 µm). Causality: The amide stationary phase provides strong hydrogen-bonding interactions with the polar methanamine group, ensuring adequate retention (k' > 2).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation (Critical Step): Dissolve the standard in 80% Acetonitrile / 20% Water to a concentration of 0.5 mg/mL. Causality: In HILIC, the sample diluent must closely match the high-organic initial mobile phase. Injecting a highly aqueous sample will cause solvent-mismatch, leading to peak splitting and breakthrough.
-
Gradient Program: Start at 90% B, hold for 1 min, ramp to 50% B over 6 mins, hold for 2 mins, return to 90% B. Allow 5 column volumes for re-equilibration.
-
Detection: UV at 254 nm. The extended conjugation of the triazolopyridine ring provides strong UV absorbance at this wavelength.
Protocol B: Impurity Profiling via LC-HRMS
This protocol is used to identify unknown process-related impurities in the raw material.
-
Chromatographic Setup: Utilize the exact HILIC conditions from Protocol A to ensure MS compatibility (no non-volatile salts or TFA).
-
Mass Spectrometer Parameters: High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap).
-
Ionization: Electrospray Ionization (ESI) in Positive mode. The primary amine readily accepts a proton to form [M+H]+.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C.
-
-
Data Acquisition: Run in Full Scan / ddMS2 (Data-Dependent Acquisition) mode.
-
Data Analysis: Extract the exact mass for [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine (Chemical Formula: C7H8N4). The theoretical exact mass for the [M+H]+ ion is m/z 149.0822 . Identify any peaks with m/z shifts corresponding to common synthetic side reactions (e.g., +14 Da for methylation, +16 Da for oxidation).
Table 2: Typical Analytical Validation Metrics (HILIC-UV)
| Parameter | Acceptance Criterion | Typical Result for Primary Standard |
| Linearity (R²) | > 0.999 over 25% to 150% of nominal | 0.9998 |
| Precision (%RSD) | < 1.0% for 6 replicate injections | 0.4% |
| Limit of Quantitation | Signal-to-Noise (S/N) ≥ 10 | 0.05 µg/mL |
| Peak Tailing Factor | ≤ 1.5 | 1.15 |
References
-
RCSB Protein Data Bank. "1ZZL: Crystal structure of P38 with triazolopyridine." RCSB PDB. URL:[Link]
-
Zhao, J., et al. "Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors." Bioorganic & Medicinal Chemistry, 2016. URL:[Link]
-
European Medicines Agency (EMA) / ICH. "ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline." URL:[Link]
Case Study 1: Overcoming Metabolic Liabilities in p38α MAP Kinase Inhibitors
As a Senior Application Scientist who has spent years optimizing heterocyclic scaffolds for targeted drug discovery, I have found that the triazolopyridine core—specifically [1,2,4]triazolo[1,5-a]pyridines and[1,2,4]triazolo[4,3-a]pyridines—represents a masterclass in structural versatility.
When developing these molecules, the 6-position serves as a critical vector. It dictates not only the primary pharmacodynamic interactions (e.g., reaching deep into hydrophobic kinase pockets or nuclear receptor ligand-binding domains) but also governs the pharmacokinetic fate of the drug.
In this guide, we will objectively compare the biological activity of various 6-substituted triazolopyridines across two major therapeutic targets: p38α MAP Kinase (for inflammatory diseases) and RORγt (for autoimmune disorders). By examining the causality behind these structural modifications, we can establish a rational framework for future drug design.
The p38α mitogen-activated protein kinase (MAPK) is a central regulator of pro-inflammatory cytokines. Early exploration of the [1,2,4]triazolo[4,3-a]pyridine scaffold revealed that placing a sulfur-linked aryl group at the 6-position yielded highly potent inhibitors. However, these compounds routinely failed in vivo due to rapid metabolic clearance.
The Mechanistic Rationale: Sulfur vs. Methylene Linkers
In my experience, sulfur linkers at the 6-position are highly susceptible to rapid S-oxidation by hepatic flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes. To circumvent this, researchers performed a bioisosteric replacement, swapping the sulfur atom for a methylene (
Why does this work? The methylene linker maintains the exact dihedral angle required to project the terminal aryl group into the hydrophobic "DFG-out" pocket of the p38α enzyme, preserving potency while completely eliminating the S-oxidation liability.
Comparative Biological Data
Table 1: Impact of 6-Position Linker on p38α Inhibition and Stability
| Scaffold Linker at C6 | Representative Compound | p38α IC | Human Liver Microsome CL | Bioavailability (F%) |
| Sulfur-linked | Compound 101 | 12 | > 150 (High Clearance) | < 10% |
| Methylene-linked | Compound 102 | 15 | < 20 (Low Clearance) | > 40% |
Data representative of SAR trends observed in the optimization of triazolopyridine p38 inhibitors [1].
Mechanism of p38α MAP Kinase inhibition by 6-substituted triazolopyridines.
Experimental Protocol: Self-Validating TR-FRET p38α Kinase Assay
To accurately compare the potency of these 6-substituted variants, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.
-
Reagent Preparation : Prepare a master mix containing 0.5 nM recombinant human p38α kinase and 50 nM biotinylated ATF2 substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
-
Compound Addition : Dispense 6-substituted triazolopyridines (10-point serial dilution in DMSO) into a 384-well plate.
-
Reaction Initiation : Add 10 µM ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
Detection : Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC.
-
Self-Validation Checkpoint : Always include a reference inhibitor arm (e.g., SB203580) and DMSO-only controls. Calculate the Z'-factor. The assay is only valid and self-consistent if the Z'-factor is > 0.6, ensuring the dynamic range is sufficient to distinguish between the 12 nM and 15 nM IC
values of the sulfur and methylene variants.
Case Study 2: Tuning Lipophilicity in RORγt Inverse Agonists
The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor driving IL-17 production. In the development of [1,2,4]triazolo[1,5-a]pyridine derivatives as RORγt inverse agonists, early leads suffered from excessive lipophilicity (cLogD > 3.5), leading to poor solubility and high non-specific protein binding.
The Mechanistic Rationale: Unsubstituted vs. Amide-Substituted C6
By introducing polar, hydrogen-bonding moieties at the 6-position, chemists can drastically alter the molecule's physicochemical profile. For instance, functionalizing the 6-position with a nicotinamide derivative (Compound 5a) significantly lowered the cLogD [2].
Mechanistically, the nitrogen-containing bicyclic ring combined with the 6-amide substituent facilitates direct hydrogen bonding with the Ser404 residue in the RORγt ligand-binding domain. This specific anchoring not only increases target affinity (potency) but also reduces lipophilicity-driven metabolic clearance.
Comparative Biological Data
Table 2: Optimization of 6-Position for RORγt Inverse Agonism
| Compound | 6-Position Substituent | RORγt Luc IC | cLogD (7.4) | Human LM CL |
| 1 | Hydrogen (Unsubstituted) | 14 | 3.78 | 0.088 |
| 3a | N-linked Amide | < 10 | 2.50 | 0.045 |
| 5a | Nicotinamide derivative | 4.2 | 2.67 | < 0.020 |
Optimization of the 6-position yielded Compound 5a with superior potency and metabolic stability[2].
Workflow for evaluating RORγt inverse agonist activity via luciferase reporter assay.
Experimental Protocol: Self-Validating RORγt Luciferase Reporter Assay
To quantify the inverse agonism of these 6-substituted compounds, a cell-based reporter assay is utilized.
-
Cell Seeding : Plate Jurkat cells stably expressing a GAL4-RORγt-LBD fusion protein and a GAL4-responsive luciferase reporter in a 96-well plate at
cells/well. -
Compound Treatment : Add the 6-substituted triazolopyridines (e.g., Compounds 1, 3a, 5a) at varying concentrations (0.1 nM to 10 µM). Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Detection : Add an equal volume of ONE-Glo™ Luciferase Assay System reagent to lyse the cells and generate a luminescent signal proportional to RORγt transcriptional activity.
-
Self-Validation Checkpoint (Critical) : A common false-positive in reporter assays is compound-induced cytotoxicity masquerading as inverse agonism. You must run a parallel plate using a CellTiter-Glo® viability assay. If a compound shows a drop in luciferase signal but also a drop in ATP/viability, the data point is discarded. True inverse agonists (like Compound 5a) will suppress luminescence while maintaining 100% cell viability.
Conclusion
The 6-position of the triazolopyridine scaffold is a highly sensitive dial for tuning biological activity. As demonstrated, replacing a metabolically labile sulfur linker with a methylene group rescues p38α inhibitors from rapid clearance [1]. Conversely, introducing polar amide substituents at the 6-position of RORγt inhibitors establishes critical hydrogen bonds that simultaneously boost potency and lower lipophilicity [2]. Understanding these structure-activity relationships is paramount for any drug development professional looking to leverage this privileged heterocyclic core.
References
-
Jerome, K. D., Rucker, P. V., Xing, L., Shieh, H. S., Baldus, J. E., Selness, S. R., ... & McClure, K. F. (2010). "Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition." Bioorganic & Medicinal Chemistry Letters, 20(2), 469-473. URL:[Link]
-
Kono, M., Ochida, A., Oda, T., Imada, T., Banno, Y., Taya, N., ... & Yukawa, T. (2020). "Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists." ACS Medicinal Chemistry Letters, 11(4), 509-515. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
